Myrislignan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
| Record name | (-)-(1R,2S)-Myrislignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171485-39-5 | |
| Record name | (-)-(1R,2S)-Myrislignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Myrislignan natural source and isolation from Myristica fragrans
A Technical Guide for Researchers and Drug Development Professionals
Myrislignan is a prominent 8-O-4' type neolignan that has garnered significant scientific interest due to its diverse pharmacological properties. This document provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification from Myristica fragrans, and a summary of its biological activities.
Natural Source
The principal natural source of this compound is the aromatic evergreen tree Myristica fragrans Houtt., belonging to the Myristicaceae family. This tree, indigenous to the Maluku Islands of Indonesia, produces two well-known spices: nutmeg, which is the dried seed kernel, and mace, the reddish, web-like aril that surrounds the seed.[1][2] this compound, along with other lignans and neolignans, is a major secondary metabolite found in both the seed and the mace of M. fragrans.[3]
Isolation and Purification from Myristica fragrans
The isolation of this compound is a multi-step process involving extraction from the plant material followed by various chromatographic techniques to achieve high purity. Several methods have been reported in the literature, often varying in the initial extraction solvent and subsequent purification strategy.
The overall process begins with the preparation of the dried plant material, followed by extraction and a series of chromatographic separations to isolate the target compound.
Protocol 1: Supercritical CO2 Extraction Followed by Chromatography
This method utilizes an environmentally friendly extraction technique followed by standard chromatographic purification.
-
Plant Material: Dried ripe seeds of M. fragrans (24.0 kg) are used.
-
Supercritical CO2 Extraction: The extraction is performed at 20 MPa and 50 °C for 2 hours with a CO2 flow rate of 280 kg/h . The separation pressure is 8 MPa at a temperature of 50 °C, yielding a crude CO2 extract.
-
Solvent Extraction: A portion of the crude extract (4.0 kg) is dissolved in methanol (13 L) and subjected to microwave-assisted extraction six times to yield a red-brown viscous oil.
-
Silica Gel Column Chromatography (CC): The resulting oil is subjected to CC over a silica gel column. The column is eluted with a gradient of petroleum ether-ethyl acetate (PE-EtOAc) to yield multiple fractions.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by semi-preparative RP-HPLC using a mobile phase of methanol-water or acetonitrile-water to yield the pure compound.
Protocol 2: Sequential Soxhlet Extraction
This classic method uses solvents of increasing polarity to selectively extract compounds.
-
Plant Material: Powdered nutmeg (2.0 kg) is placed in a Soxhlet extractor.
-
Sequential Extraction: The material is extracted successively with petroleum ether, ethyl acetate, acetone, and ethanol, each for 20 hours.
-
Fraction Selection: The ethyl acetate extract, often showing the highest bioactivity, is selected for further separation.
-
Chromatographic Separation: The selected extract is subjected to silica gel column chromatography and potentially further purification by HPLC, as described in Protocol 1, to isolate this compound and other lignans.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and biological activity of this compound.
Table 1: Bioactivity of this compound
| Biological Activity | Assay System | Result (IC50) | Reference |
|---|---|---|---|
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 21.2 μM |
| Anti-Toxoplasma gondii | Intracellular replication assay | EC50 of 32.41 μg/ml | |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 18.3 mg/kg)
| Parameter | Monomer Administration | M. fragrans Extract Admin. | Reference |
|---|---|---|---|
| Cmax (ng/mL) | 55.67 ± 13.32 | Lower than monomer |
| AUC0–t (µg h/L) | 156.11 ± 39.54 | 51.59 ± 20.30 | |
Table 3: Analytical Method Performance for this compound in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | UHPLC-MS (SIM mode) | |
| Ion Monitored [M+Na]+ | m/z 397 | |
| Extraction Recovery | 90.16 ± 5.03% |
| Matrix Effect | 96.57 ± 4.12% | |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological effects, including potent anti-inflammatory and anti-parasitic activities.
This compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is achieved by significantly suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA. The inhibition of iNOS-mediated NO production is a key target for anti-inflammatory drug development.
This compound demonstrates potent activity against the parasite Toxoplasma gondii. Its mechanism of action involves inducing mitochondrial dysfunction, characterized by a reduction in mitochondrial membrane potential and ATP levels. Furthermore, it triggers a redox imbalance and activates autophagy in the parasite, ultimately leading to cell death. This multi-faceted attack on the parasite's essential cellular functions makes this compound a promising candidate for the development of new anti-toxoplasmosis treatments.
References
- 1. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Myrislignan's Mechanism of Action in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular mechanisms underlying this compound's effects on inflammatory pathways. Primarily, this compound exerts its anti-inflammatory action through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition leads to a downstream reduction in the expression and production of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, this compound's role in modulating reactive oxygen species (ROS) contributes to its overall anti-inflammatory profile. This document provides a comprehensive overview of the signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for investigating its mechanism of action.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to modulate key signaling pathways that are central to the inflammatory response. Experimental evidence points towards the potent inhibition of the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB-α.[3] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]
This compound has been shown to intervene in this process by preventing the degradation of IκB-α.[4] This action effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent activation of pro-inflammatory gene expression.
This compound inhibits NF-κB activation by preventing IκB-α degradation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of the inflammatory response. This pathway involves a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), that ultimately leads to the activation of transcription factors involved in inflammation.
This compound has been observed to inhibit the phosphorylation of ERK, a key component of the MAPK pathway. By suppressing ERK activation, this compound can further dampen the inflammatory response. A related lignan, macelignan, has also been shown to suppress the phosphorylation of MAPKs in lipopolysaccharide-stimulated microglial cells, suggesting a class effect for this group of compounds.
This compound inhibits the phosphorylation of ERK in the MAPK pathway.
Quantitative Data on Inhibitory Effects
This compound exhibits a dose-dependent inhibition of various pro-inflammatory markers. The following tables summarize the available quantitative data on its efficacy.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line | Stimulus | This compound Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | Significant | |
| IL-6 | RAW 264.7 | LPS | Dose-dependent | Significant | |
| TNF-α | RAW 264.7 | LPS | Dose-dependent | Significant | |
| iNOS (mRNA) | RAW 264.7 | LPS | Dose-dependent | Significant | |
| COX-2 (mRNA) | RAW 264.7 | LPS | Dose-dependent | Significant | |
| iNOS (protein) | RAW 264.7 | LPS | Dose-dependent | Significant | |
| COX-2 (protein) | RAW 264.7 | LPS | Dose-dependent | Significant |
Table 2: Effect of a Lignan from Myristica fragrans on Reactive Oxygen Species
| Cell Line | Lignan Concentration | % Reduction in ROS | Reference |
| MCF-7 | 200 µg/ml | 20% |
Note: While a study on a purified lignan dimer from Myristica fragrans showed a reduction in ROS in MCF-7 breast cancer cells, another study indicated that this compound can induce ROS in Toxoplasma gondii, suggesting its effects on ROS may be context- and cell-type-dependent.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).
-
Key Experimental Assays
-
Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Nitric Oxide (NO) Determination (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent to determine iNOS activity.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression Analysis (Western Blot):
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, IκB-α, NF-κB p65) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
mRNA Expression Analysis (qRT-PCR):
-
Isolate total RNA from treated cells.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
A typical workflow for assessing this compound's anti-inflammatory effects.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent. Its mechanism of action is centered on the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a significant reduction in the production of key inflammatory mediators. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic for inflammatory diseases. Future studies should focus on elucidating its precise effects on ROS in different cellular contexts and its efficacy in in vivo models of inflammation.
References
The Biological Activities of Myrislignan: A Technical Guide for Researchers
Abstract
Myrislignan, a prominent lignan isolated from the seeds of Myristica fragrans Houtt. (nutmeg), has emerged as a compound of significant interest due to its diverse pharmacological properties. This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and anti-parasitic effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the underlying molecular mechanisms, particularly the inhibition of the NF-κB signaling pathway, are elucidated. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Introduction
Lignans are a large class of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound is a major active lignan found in nutmeg and has been the subject of increasing scientific investigation.[1] Its structure lends itself to interactions with various biological targets, leading to a spectrum of pharmacological effects, including anti-inflammatory, anticancer, and anti-parasitic activities.[1][2] This whitepaper will delve into the core scientific findings related to these activities, presenting the data and methodologies in a structured format for scientific and drug development professionals.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects, primarily through the modulation of key inflammatory pathways and mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a dose-dependent manner.[3] It also suppresses the expression of pro-inflammatory enzymes and cytokines.[3]
| Biological Effect | Model System | Parameter | Value | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | IC₅₀ | 21.2 μM | |
| iNOS mRNA Expression Inhibition | LPS-stimulated RAW 264.7 Macrophages | Significant Suppression | - | |
| COX-2 Expression Inhibition | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent Inhibition | - | |
| IL-6 & TNF-α Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | Dose-dependent Inhibition | - |
Mechanism of Action: NF-κB Pathway Inhibition
A primary mechanism for this compound's anti-inflammatory action is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory stimuli (like LPS), the inhibitor protein IκB-α is degraded, allowing the p65 subunit of NF-κB to translocate from the cytoplasm into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to prevent this critical step by decreasing the cytoplasmic loss of IκB-α, thereby inhibiting the nuclear translocation of p65.
References
Myrislignan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Myrislignan, a lignan with significant therapeutic potential. This document covers its fundamental properties, detailed experimental protocols for its study, and insights into its mechanism of action, particularly its role in modulating the NF-κB signaling pathway.
Core Properties of this compound
This compound is a naturally occurring lignan found in Myristica fragrans, commonly known as nutmeg. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory and anti-cancer properties.
| Property | Value | Source |
| CAS Number | 171485-39-5 | [1][2] |
| Molecular Formula | C₂₁H₂₆O₆ | [1][2] |
| Molecular Weight | 374.4 g/mol | [1] |
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream targets.
This compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.
Extraction and Isolation of this compound from Myristica fragrans
This protocol describes a general method for the extraction and isolation of lignans, including this compound, from nutmeg seeds.
-
Preparation of Plant Material : Dried seeds of Myristica fragrans are ground into a fine powder.
-
Extraction : The powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with continuous stirring. The process is repeated multiple times to ensure complete extraction.
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.
-
Chromatographic Purification : The ethyl acetate fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the individual compounds.
-
Isolation and Identification : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and concentrated. The purity and identity of the isolated this compound can be confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture : RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Production Assay (Griess Test) : After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Western Blot Analysis for iNOS and COX-2 :
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis of NF-κB Translocation by Western Blot :
-
Nuclear and cytoplasmic protein fractions are separated from treated cells.
-
Western blot analysis is performed on both fractions using an antibody against the p65 subunit of NF-κB. Antibodies against a cytoplasmic marker (e.g., β-actin) and a nuclear marker (e.g., Lamin B1) are used to confirm the purity of the fractions.
-
Workflow for In Vitro Anti-inflammatory Assay.
Apoptosis and Cell Cycle Analysis in A549 Human Lung Cancer Cells
This protocol details the methods to assess the pro-apoptotic and cell cycle arrest effects of this compound on A549 cells.
-
Cell Culture : A549 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment : Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) :
-
Treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining) :
-
Treated cells are harvested and fixed in cold 70% ethanol.
-
The fixed cells are washed with PBS and then treated with RNase A to remove RNA.
-
Cells are stained with a solution containing Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Spectroscopic and Mechanistic Insights into Myrislignan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan is a naturally occurring neolignan found in Myristica fragrans (nutmeg). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for its analysis, and an elucidation of its primary mechanism of anti-inflammatory action.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its chemical structure. The data presented below was acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.35 | d | 1.9 |
| 6 | 6.19 | d | 1.9 |
| 7 | 4.76 | d | 8.0 |
| 8 | 4.33 | m | - |
| 9 | 1.12 | d | 6.2 |
| 2' | 6.89 | s | - |
| 5' | 6.89 | s | - |
| 7' | 5.92 | m | - |
| 8' | 5.10 | m | - |
| 9' | 3.34 | d | 6.7 |
| 3-OCH₃ | 3.89 | s | - |
| 4-OH | 5.65 | s | - |
| 3'-OCH₃ | 3.85 | s | - |
| 5'-OCH₃ | 3.85 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 132.5 |
| 2 | 102.8 |
| 3 | 147.0 |
| 4 | 145.2 |
| 5 | 108.8 |
| 6 | 105.7 |
| 7 | 78.9 |
| 8 | 82.5 |
| 9 | 18.4 |
| 1' | 137.2 |
| 2' | 106.5 |
| 3' | 153.4 |
| 4' | 134.8 |
| 5' | 153.4 |
| 6' | 106.5 |
| 7' | 137.9 |
| 8' | 115.6 |
| 9' | 40.0 |
| 3-OCH₃ | 56.1 |
| 3'-OCH₃ | 56.4 |
| 5'-OCH₃ | 56.4 |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for its analysis.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Adduct/Fragment | m/z |
| ESI (+) | [M+Na]⁺ | 397.4 |
| ESI (+) | [M+H]⁺ | 375.1798 |
| ESI-MS/MS | Product ion | 216.1 |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
NMR data were acquired on a Bruker AV400 spectrometer.[1]
-
Spectrometer: Bruker AV400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]
-
Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]
-
2D NMR: Structural assignments were confirmed using two-dimensional NMR techniques, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Mass Spectrometry
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a common method for the analysis of this compound.
-
HPLC System: An Agilent ZORBAX XDB-C18 column (2.1 x 50 mm, 3.5 µm) is typically used for chromatographic separation.
-
Mobile Phase: A gradient mobile phase consisting of water with 0.1% formic acid (Phase A) and acetonitrile (Phase B) is employed.
-
Flow Rate: A flow rate of 0.40 mL/min is maintained.
-
Mass Spectrometer: An electrospray ionization (ESI) source is used, often in positive ion mode.
-
Detection Mode: Analyte quantification is commonly performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exhibits potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This effect is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS). This compound intervenes in this cascade, as illustrated in the diagram below.
References
Myrislignan: From Traditional Spice to a Molecule of Scientific Interest
A Technical Guide on the Discovery, Biological Activity, and Mechanisms of a Promising Natural Product
Abstract
Myrislignan, a lignan derived from the seeds of the nutmeg tree, Myristica fragrans Houtt., has emerged from the realm of traditional medicine to become a subject of significant scientific investigation. Initially identified in 1973, this natural product has demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-parasitic, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and key biological assays, and a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a particular focus on its modulation of the NF-κB signaling pathway and its impact on mitochondrial function, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural products.
Discovery and Historical Context
The journey of this compound began in the early 1970s, a period marked by a burgeoning interest in the chemical constituents of medicinal plants. The formal discovery of this compound is credited to a team of Japanese scientists, Isogai, Suzuki, and Tamura, who in 1973, isolated and elucidated the structures of seven new dimeric phenylpropanoids from the seed kernels of nutmeg (Myristica fragrans Houtt.)[1][2][3][4][5]. Among these was the β-aryl ether-type compound that would come to be known as this compound.
The scientific climate of the 1970s was characterized by advancements in spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which were pivotal in determining the complex structures of natural products like this compound. The discovery of this and other lignans from nutmeg built upon a long history of the spice's use in traditional medicine for various ailments, providing a molecular basis for its purported therapeutic effects. Lignans and neolignans, as a class of compounds, were gaining recognition for their diverse biological activities, and the discovery of new members of this family from a widely used spice further fueled research in this area.
Quantitative Biological Data
This compound has been evaluated in a variety of biological assays, demonstrating a range of activities. The following tables summarize the key quantitative data from these studies.
| Anti-inflammatory Activity | Assay System | IC₅₀ / EC₅₀ | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not specified | |
| Inhibition of Interleukin-6 (IL-6) expression | LPS-stimulated RAW 264.7 macrophages | Not specified | |
| Inhibition of TNF-α expression | LPS-stimulated RAW 264.7 macrophages | Not specified | |
| Inhibition of iNOS expression | LPS-stimulated RAW 264.7 macrophages | Not specified | |
| Inhibition of COX-2 expression | LPS-stimulated RAW 264.7 macrophages | Not specified |
| Anti-parasitic Activity (Toxoplasma gondii) | Parameter | Concentration | Effect | Reference |
| Inhibition of tachyzoite proliferation | IC₅₀ | 32.41 µg/mL | 50% inhibition of proliferation | |
| Reduction of tachyzoite invasion | 70 µg/mL | 1.92% invasion rate (vs. 14.63% in control) | ||
| Reduction of Mitochondrial Membrane Potential (ΔΨm) | 32, 50, 70 µg/mL | Dose-dependent decrease | ||
| Reduction of ATP levels | 32, 50, 70 µg/mL | Dose-dependent decrease |
| Anti-cancer Activity (A549 Human Lung Carcinoma Cells) | Parameter | Concentration | Effect | Reference |
| Inhibition of cell proliferation | Not specified | Dose- and time-dependent | ||
| Induction of apoptosis | Not specified | Significant induction | ||
| Induction of cell cycle arrest | Not specified | Significant induction | ||
| Change in Mitochondrial Membrane Potential | Not specified | Change observed |
| Cytotoxicity | Cell Line | Concentration | Effect | Reference |
| Vero (African green monkey kidney) cells | < 132 µg/mL | No significant cytotoxicity |
Experimental Protocols
Isolation of this compound from Myristica fragrans
Workflow for Lignan Isolation
References
- 1. Induction of mitochondrial reactive oxygen species production by GSH mediated S-glutathionylation of 2-oxoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lignan manassantin is a potent and specific inhibitor of mitochondrial complex I and bioenergetic activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular ATP is increased by release of ATP-loaded microparticles triggered by nutrient deprivation [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell surface oxygen consumption: a major contributor to cellular oxygen consumption in glycolytic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Myrislignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It also exhibits effects on the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinase (ERK). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.
This compound, a naturally occurring lignan, has emerged as a promising candidate for anti-inflammatory drug development.[1] Lignans, a class of polyphenolic compounds found in plants, are known to possess a wide range of biological activities.[2] This guide delves into the specific anti-inflammatory properties of this compound, focusing on its molecular targets and mechanisms of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The current body of research points to the inhibition of the NF-κB pathway as the central mechanism, with additional effects on the MAPK pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to interfere with this process by preventing the degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to a downstream reduction in the expression and release of various pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathways, including ERK, c-Jun N-terminal kinase (JNK), and p38, are also critical regulators of the inflammatory response. These pathways are activated by various extracellular stimuli and regulate the production of inflammatory cytokines and mediators. While the precise interplay is still under investigation, evidence suggests that this compound selectively inhibits the phosphorylation of ERK, without affecting the phosphorylation of JNK or p38. The targeted inhibition of ERK signaling contributes to the overall anti-inflammatory profile of this compound.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers. It is important to note that while the inhibitory effects on several markers have been reported, specific IC50 values are not available for all.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Observations |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 21.2[1] | Dose-dependent inhibition. |
| TNF-α | RAW 264.7 | LPS | Not Reported | Significant inhibition of release and mRNA expression observed. |
| IL-6 | RAW 264.7 | LPS | Not Reported | Significant inhibition of release and mRNA expression observed. |
Table 2: In Vitro Inhibition of Pro-inflammatory Enzymes by this compound
| Enzyme | Cell Line | Stimulant | IC50 Value (µM) | Observations |
| iNOS | RAW 264.7 | LPS | Not Reported | Significant inhibition of protein and mRNA expression observed. |
| COX-2 | RAW 264.7 | LPS | Not Reported | Significant inhibition of protein and mRNA expression observed. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: A general experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the anti-inflammatory properties of this compound. These are generalized from common laboratory practices and should be optimized for specific experimental conditions.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere and grow to approximately 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically ≤ 0.1%) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment as described in 5.1, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, IκB-α, p65, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or LPS as described in 5.1.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides with an anti-fade mounting medium.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
In Vivo Anti-inflammatory Activity
While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the therapeutic potential of a compound. The carrageenan-induced paw edema model is a widely used acute inflammatory model to screen for anti-inflammatory drugs.
Representative Protocol for Carrageenan-Induced Paw Edema in Rodents:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer this compound (at various doses, typically via oral or intraperitoneal route) or a vehicle control. A positive control group receiving a standard anti-inflammatory drug like indomethacin is also included.
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of the MAPK/ERK pathway. The available in vitro data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on:
-
Determining the specific IC50 values of this compound for the inhibition of key pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).
-
Conducting comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in various animal models of inflammation.
-
Elucidating the precise molecular interactions between this compound and its targets within the NF-κB and MAPK pathways.
-
Exploring the potential of this compound in combination therapies with existing anti-inflammatory drugs.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The presented data and protocols should facilitate the design of further experiments to fully characterize and harness the anti-inflammatory properties of this promising natural compound.
References
- 1. This compound attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Neuroprotective Effects of Myrislignan
Executive Summary
This compound, a lignan isolated from the seeds of Myristica fragrans (nutmeg), has emerged as a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] High concentrations of the excitatory neurotransmitter glutamate can lead to excitotoxicity, a primary driver of neuronal apoptosis implicated in numerous neurodegenerative disorders.[2] Research indicates that this compound and related compounds from nutmeg exhibit potent neuroprotective properties by mitigating oxidative stress, inhibiting apoptosis, and reducing inflammation. This document provides a comprehensive technical overview of the current research on the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by counteracting the pathological processes of glutamate-induced excitotoxicity and inflammation.
Attenuation of Oxidative Stress
Glutamate-induced toxicity in neuronal cells, such as the HT22 mouse hippocampal cell line, is strongly associated with a massive increase in reactive oxygen species (ROS), leading to oxidative damage and cell death.[3] Lignans derived from Myristica fragrans, including macelignan (a compound structurally related to this compound), have been shown to significantly inhibit this ROS generation in a concentration-dependent manner.[3] This antioxidant activity is a cornerstone of their neuroprotective capacity, helping to preserve cellular integrity in the face of excitotoxic insults.
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a key outcome of glutamate-induced excitotoxicity. This compound and its analogues intervene in this process through several mechanisms:
-
Regulation of MAPK Signaling: Glutamate triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), which promote apoptosis.[3] Compounds from nutmeg reverse this up-regulation, thereby suppressing the pro-apoptotic signal. Concurrently, they can increase the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and survival.
-
Mitochondrial Protection: They protect the mitochondrial membrane potential (ΔΨm) and modulate the expression of mitochondrial-related apoptotic proteins. Specifically, they decrease the pro-apoptotic Bax/Bcl-2 expression ratio, which prevents the release of cytochrome c and subsequent caspase activation.
Anti-Inflammatory Activity
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. This compound demonstrates significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA. Myristicin, another compound from nutmeg, has also been shown to inhibit the production of various pro-inflammatory cytokines, chemokines, and growth factors.
Signaling Pathways and Experimental Workflows
The neuroprotective action of this compound involves the modulation of specific intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
References
- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of myristargenol A against glutamate-induced apoptotic HT22 cell death - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells [agris.fao.org]
Myrislignan's Activity Against Toxoplasma gondii: A Technical Whitepaper
Abstract
Toxoplasma gondii is a highly successful obligate intracellular parasite, and current therapeutic options are hindered by significant side effects. This document provides a comprehensive technical overview of the anti-toxoplasmal activity of Myrislignan, a natural lignan derived from Myristica fragrans. This compound demonstrates potent in vitro and in vivo efficacy against the virulent RH strain of T. gondii.[1][2][3] Its primary mechanism of action involves the disruption of mitochondrial function, leading to decreased mitochondrial membrane potential and ATP levels.[1][2] Furthermore, this compound induces a state of redox imbalance, characterized by increased reactive oxygen species (ROS) production, which subsequently triggers autophagy and contributes to parasite death. This whitepaper consolidates the quantitative data, details the experimental protocols used in its evaluation, and visualizes the proposed mechanisms and workflows, positioning this compound as a promising candidate for novel anti-toxoplasmosis drug development.
Quantitative Efficacy Data
This compound exhibits a significant and selective inhibitory effect on Toxoplasma gondii tachyzoites. The compound's efficacy has been quantified through various in vitro and in vivo assessments.
In Vitro Proliferation and Cytotoxicity
This compound effectively inhibits the intracellular proliferation of T. gondii tachyzoites with a 50% effective concentration (EC₅₀) of 32.41 μg/ml. Importantly, it displays a favorable safety profile, with a 50% inhibitory concentration (IC₅₀) against host Vero cells of 228.22 μg/ml, yielding a Selectivity Index (SI) of 7.04. No significant cytotoxicity was observed in Vero cells at concentrations below 132 μg/ml.
| Compound | EC₅₀ (T. gondii Proliferation) | IC₅₀ (Vero Cells) | Selectivity Index (IC₅₀/EC₅₀) |
| This compound | 32.41 μg/ml | 228.22 μg/ml | 7.04 |
| Sulfadiazine (Control) | 0.4 μg/ml | Not Reported | Not Applicable |
Anti-Invasion Activity
The compound significantly curtails the ability of tachyzoites to invade host cells. At a concentration of 70 μg/ml, this compound reduced the parasite invasion rate to 1.92%, a substantial decrease from the 14.63% observed in the untreated control group.
| Treatment Group | Concentration | Invasion Rate (%) |
| This compound | 70 μg/ml | 1.92% |
| Sulfadiazine (Control) | 0.4 μg/ml | 3.30% |
| Parasite Control (Untreated) | N/A | 14.63% |
Tachyzoite Viability
This compound induces parasite cell death in a concentration-dependent manner. Flow cytometry analysis revealed a significant reduction in tachyzoite survival rates after 24 hours of treatment.
| Treatment Group | Concentration | Tachyzoite Survival Rate (%) |
| This compound | 32 μg/ml | 42.02% (± 1.29%) |
| This compound | 50 μg/ml | 26.83% (± 3.29%) |
| This compound | 70 μg/ml | 17.22% (± 1.37%) |
| Parasite Control (Untreated) | N/A | 88.53% (± 1.31%) |
In Vivo Efficacy
In a murine model of acute toxoplasmosis, treatment with this compound at doses of 50 or 100 mg/kg significantly reduced the parasite burden in the brain, liver, and spleen compared to the untreated group. Notably, this compound was more effective at decreasing the parasite load in the brains of infected mice than the positive control drug, sulfadiazine.
Mechanism of Action
This compound's anti-toxoplasmal activity is attributed to a multi-faceted mechanism targeting critical parasite physiology, primarily mitochondrial function and redox homeostasis.
Primary Target: Mitochondrial Dysfunction
The core mechanism of this compound is the induction of mitochondrial damage in T. gondii. This is evidenced by ultrastructural changes observed via transmission electron microscopy, a significant reduction in the mitochondrial membrane potential (ΔΨm), and a subsequent decrease in cellular ATP levels. This disruption of energy metabolism is a critical factor leading to parasite death.
References
- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction [frontiersin.org]
Myrislignan's Inhibitory Effect on iNOS and COX-2 Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has emerged as a compound of significant interest in the field of inflammation research.[1] Chronic inflammation is a key pathological feature of numerous diseases, and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal mediators in the inflammatory cascade. Their upregulation leads to the excessive production of nitric oxide (NO) and prostaglandins, respectively, contributing to the signs and symptoms of inflammation. This document provides a detailed technical guide on the effects of this compound on iNOS and COX-2 expression, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB, IκB-α, is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of target genes, including those encoding for iNOS and COX-2, thereby initiating their transcription.[1][2]
This compound has been shown to dose-dependently inhibit the LPS-induced degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] By blocking this critical step, this compound effectively suppresses the transcription of iNOS and COX-2 genes, leading to a reduction in their protein expression and a subsequent decrease in the production of inflammatory mediators.
References
Myrislignan's Interaction with Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myrislignan, a naturally occurring lignan, has demonstrated significant interactions with mitochondrial function across various experimental models. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the core mechanisms through which this compound modulates mitochondrial activities. The evidence indicates that this compound can induce mitochondrial dysfunction in pathogenic organisms, such as Toxoplasma gondii, by disrupting the mitochondrial membrane potential and ATP synthesis. Conversely, in mammalian cells, its effects are context-dependent, with reports suggesting a role in the induction of apoptosis in cancer cells through mitochondrial pathways, while related compounds like macelignan show protective effects on mitochondrial homeostasis in models of neurodegenerative disease. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the implicated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Quantitative Effects of this compound on Mitochondrial Parameters
The following tables summarize the key quantitative data from studies investigating the impact of this compound on mitochondrial function.
Table 1: Effect of this compound on Toxoplasma gondii Mitochondrial Function [1][2][3]
| Parameter | Concentration of this compound | Incubation Time | Result |
| Mitochondrial Membrane Potential (ΔΨm) | 32 µg/mL | 8 hours | Significant decrease (p < 0.01) |
| 70 µg/mL | 8 hours | More significant decrease (p < 0.01) | |
| ATP Levels | 32 µg/mL | 8 hours | Dose-dependent decrease |
| 70 µg/mL | 8 hours | Further dose-dependent decrease | |
| Tachyzoite Invasion Rate | 70 µg/mL | Not specified | Reduced to 1.92% (Control: 14.63%) |
| Tachyzoite Proliferation (IC50) | 32.41 µg/mL | Not specified | Inhibition of proliferation |
Table 2: Effect of this compound on A549 Human Lung Cancer Cells [4]
| Parameter | Observation | Implication for Mitochondrial Function |
| Apoptosis Induction | Significant induction of apoptosis | Involvement of the mitochondrial pathway |
| Mitochondrial Membrane Potential | Change in mitochondrial membrane potential | Disruption of mitochondrial integrity |
| Bcl-2 Protein Family | Downregulation of Bcl-2, Upregulation of Bax | Pro-apoptotic signaling at the mitochondria |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound and mitochondrial function.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using MitoTracker Red CMXRos
This protocol is adapted from studies investigating this compound's effect on Toxoplasma gondii.[2]
Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential.
Materials:
-
MitoTracker Red CMXRos (e.g., from Invitrogen/Molecular Probes)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
2% Paraformaldehyde (PFA) in PBS
-
Cell culture medium (e.g., DMEM)
-
Toxoplasma gondii tachyzoites or relevant cell line
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of MitoTracker Stock Solution: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO. For example, dissolve 50 µg of CMXRos in 94 µl of DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Culture and Treatment: Culture the target cells or parasites to the desired density. For T. gondii tachyzoites, a density of approximately 1x10^6 cells/mL is suitable. Treat the cells with the desired concentrations of this compound (e.g., 32 µg/mL and 70 µg/mL) for the specified duration (e.g., 8 hours). Include an untreated control group.
-
Staining: Add the MitoTracker Red CMXRos stock solution to the cell culture to a final concentration of 100 nM. Incubate at 37°C for 5-30 minutes, depending on the cell type.
-
Fixation (for microscopy): Following incubation, fix the cells in 2% PFA in PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A decrease in red fluorescence intensity in the this compound-treated group compared to the control group indicates a decrease in mitochondrial membrane potential.
-
Flow Cytometry: For a quantitative analysis, after staining, wash the cells with PBS and analyze them using a flow cytometer. The geometric mean fluorescence intensity will correspond to the mitochondrial membrane potential.
-
Quantification of Intracellular ATP Levels
This protocol is based on the use of a luciferase-based ATP detection kit, as employed in the study on this compound's effect on Toxoplasma gondii.
Objective: To measure the intracellular ATP concentration as an indicator of mitochondrial function.
Materials:
-
ATP determination kit (e.g., from Molecular Probes, containing luciferase, D-luciferin, and ATP standards)
-
Cell lysis buffer
-
Toxoplasma gondii tachyzoites or relevant cell line
-
This compound
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound as described in the previous protocol.
-
Sample Preparation: After treatment, lyse the cells according to the ATP determination kit's instructions to release the intracellular ATP.
-
ATP Standard Curve Preparation: Prepare a standard curve using the ATP standards provided in the kit. This is crucial for quantifying the ATP concentration in the samples.
-
Luminescence Assay: In a luminometer-compatible plate, add the cell lysate and the ATP assay reagent (containing luciferase and D-luciferin).
-
Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve. Express the results as a percentage of the untreated control.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the general procedure for a Seahorse XF Cell Mito Stress Test, a technique used to assess mitochondrial respiration and was mentioned in the context of the macelignan study.
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone & Antimycin A)
-
Cells of interest
-
This compound or related compound
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.
-
Cell Treatment: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a 37°C non-CO2 incubator for at least 1 hour. If applicable, treat the cells with this compound for the desired duration before the assay.
-
Loading of Injection Ports: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)
-
Port C: Rotenone & Antimycin A (inhibit complex I and III, respectively, shutting down mitochondrial respiration)
-
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the inhibitors.
-
Data Analysis: The Seahorse software will calculate the key parameters of mitochondrial respiration based on the changes in OCR after each injection.
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its analogs appear to exert their effects on mitochondrial function through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways based on the available evidence.
This compound-Induced Apoptosis via the Mitochondrial Pathway in A549 Cancer Cells
This compound has been shown to induce apoptosis in human lung cancer A549 cells by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to changes in the mitochondrial membrane potential.
Macelignan's Protective Role in Mitochondrial Homeostasis via the mTOR-Mitophagy Pathway
In a model of vascular dementia, the related lignan, macelignan, has been found to activate the mTOR signaling pathway, which in turn suppresses stress-induced mitophagy and restores mitochondrial homeostasis.
Discussion and Future Directions
The current body of research indicates that this compound is a biologically active molecule with significant effects on mitochondrial function. Its ability to induce mitochondrial dysfunction in Toxoplasma gondii suggests its potential as an anti-parasitic agent. The pro-apoptotic effects observed in cancer cells highlight a possible application in oncology, likely through the intrinsic mitochondrial pathway.
The contrasting neuroprotective effects of the related compound macelignan, which promotes mitochondrial homeostasis, underscore the importance of understanding the structure-activity relationships of these lignans and their differential effects in various cell types and pathological conditions.
Future research should focus on several key areas:
-
Elucidation of Molecular Targets: Identifying the specific mitochondrial proteins or pathways that this compound directly interacts with will be crucial for understanding its mechanism of action.
-
In-depth Analysis of Signaling Pathways: Further investigation into the upstream and downstream effectors of the signaling pathways modulated by this compound is needed. For instance, a detailed analysis of the caspase cascade activation following this compound-induced mitochondrial outer membrane permeabilization in cancer cells would be valuable.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are required to assess the bioavailability, metabolism, and efficacy of this compound in relevant disease models.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective modulators of mitochondrial function for therapeutic purposes.
References
- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction [frontiersin.org]
- 3. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action and mechanism of this compound on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary cytotoxicity studies of Myrislignan on cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Myrislignan, a naturally occurring lignan, on various cancer cell lines. This document details the experimental protocols used to assess its anti-cancer activity, presents available quantitative data on its cytotoxic effects, and illustrates the key signaling pathways implicated in its mechanism of action.
Introduction
This compound, a lignan found in plants such as Myristica fragrans (nutmeg), has garnered interest for its potential pharmacological activities, including its cytotoxic effects on cancer cells. Preliminary research suggests that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of cancer cell lines. This guide summarizes the current understanding of this compound's cytotoxic properties and provides detailed methodologies for its investigation.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. It is important to note that direct IC50 values for this compound are not extensively reported across a wide range of cell lines in the currently available literature. Much of the existing data pertains to extracts or other compounds isolated from Myristica fragrans.
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Reference |
| Lignan Compound from M. fragrans Root | MCF-7 | Breast Adenocarcinoma | 51.95 µM | [1][2] |
| Meso-dihydroguaiaretic acid (DHGA) | H358 | Lung Cancer | 10.1 µM | [3] |
| Myrifragranone C | A2780 | Ovarian Cancer | 14.1 µM | [4][5] |
| Myrifragranone C | TOV-112D | Ovarian Cancer | 16.9 µM | |
| Myrifragranone C | SK-OV3 | Ovarian Cancer | 33.4 µM |
Note: The table includes data for closely related lignans and extracts from Myristica fragrans to provide a broader context for the potential cytotoxicity of this compound. Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider panel of cancer cell lines.
Experimental Protocols
This section provides detailed protocols for the key assays used to evaluate the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired duration, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathways affected by this compound.
This compound has been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. In human lung cancer A549 cells, this compound's effects are mediated by the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to downstream effects including changes in mitochondrial membrane potential and regulation of apoptotic proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignan compound isolated from n-Hexane extract myristica fragrans Houtt root as antioxidant and antitumor activities against MCF-7 cell lines data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and anti-tumor activities of lignans from the seeds of Vietnamese nutmeg Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Myrislignan extraction and purification protocol from nutmeg
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrislignan, a bioactive neolignan found in nutmeg (Myristica fragrans), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties. These application notes provide a comprehensive overview of the extraction and purification protocols for this compound from nutmeg seeds. The document details established methodologies, presents quantitative data for yield and purity, and illustrates the primary signaling pathway associated with its biological activity. This guide is intended to equip researchers with the necessary information to efficiently isolate and study this compound for further drug development and therapeutic applications.
Introduction
Nutmeg (Myristica fragrans) is a rich source of various secondary metabolites, with this compound being a key bioactive constituent.[1][2] this compound, also known as anwuligan, has demonstrated a range of pharmacological effects, making it a compound of interest for therapeutic research.[3] Its potential to modulate critical cellular pathways, such as the PI3K/AKT/mTOR and BCL-2/BAX/caspase-3 apoptosis pathways, underscores its promise in disease treatment.[3][4] The successful isolation and purification of this compound are crucial first steps for in-depth biological evaluation and preclinical studies. This document outlines a detailed protocol for its extraction and purification, supported by quantitative data from scientific literature.
Data Presentation
Table 1: Extraction Yield of Nutmeg Oleoresins using Different Techniques
| Extraction Technique | Solvent | Extraction Time | Temperature | Yield (%) | Reference |
| Maceration | Absolute Ethanol | 3 days | Room Temperature | 9.63 | |
| Ultrasound-Assisted Extraction (UAE) | Absolute Ethanol | 10 minutes | Room Temperature | ~9.63 | |
| Soxhlet Extraction | 70% Methanol | Not Specified | Reflux | 12.8 | |
| Supercritical CO2 Extraction | CO2 | 2 hours | 50 °C | ~33.4 |
Table 2: this compound Isolation and Purity
| Purification Step | Eluent/Mobile Phase | Purity | Reference |
| Silica Gel Column Chromatography | n-hexane:benzene (1:1) | Not specified, used for fractionation | |
| Reversed-Phase HPLC | 65% aqueous Methanol | High Purity (14.2 mg from 4.7 g fraction) |
Experimental Protocols
I. Extraction of this compound from Nutmeg Seeds
This protocol describes a common method for obtaining a crude extract rich in this compound from dried nutmeg seeds.
Materials and Equipment:
-
Dried nutmeg seeds
-
Grinder or blender
-
Soxhlet apparatus
-
70% Methanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation of Nutmeg Powder: Grind dried nutmeg seeds into a fine powder using a grinder or blender.
-
Soxhlet Extraction:
-
Place approximately 100 g of the nutmeg powder into a thimble and position it in the Soxhlet extractor.
-
Fill the boiling flask with 500 mL of 70% methanol.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Continue the extraction for 6-8 hours, or until the solvent in the extractor arm runs clear.
-
-
Solvent Evaporation:
-
After extraction, allow the apparatus to cool.
-
Transfer the methanolic extract to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to remove the methanol.
-
-
Crude Extract Collection: The resulting dark, oily, and sticky residue is the crude methanolic extract containing this compound. Store the crude extract at 4°C for further purification.
II. Purification of this compound
This protocol outlines a two-step purification process involving silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
A. Silica Gel Column Chromatography (Fractionation)
Materials and Equipment:
-
Crude methanolic extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, benzene, ethyl acetate, methanol
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica column.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing benzene, followed by ethyl acetate and methanol. A suggested gradient is as follows:
-
Fraction I: n-hexane:benzene (1:1)
-
Fraction II: 100% benzene
-
Fraction III: benzene:ethyl acetate (1:1)
-
Fraction IV: ethyl acetate:methanol (1:1)
-
Fraction V: 100% methanol
-
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Analysis: Monitor the collected fractions using TLC to identify those containing this compound. This compound can be visualized as a brown zone with a specific Rf value (e.g., 0.9 in toluene:ethyl acetate 93:7) when sprayed with a suitable visualizing agent like vanillin-H2SO4.
-
Pooling and Concentration: Pool the fractions that show a high concentration of this compound and concentrate them using a rotary evaporator.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials and Equipment:
-
Partially purified this compound fraction
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade methanol and water
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the concentrated fraction containing this compound in HPLC-grade methanol and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: 65% aqueous methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column: C18 reversed-phase column.
-
-
Injection and Fraction Collection: Inject the sample into the HPLC system. Collect the peak corresponding to this compound based on its retention time, which can be determined by running a standard if available. From a 4.7 g fraction, approximately 14.2 mg of pure this compound can be obtained.
-
Purity Confirmation: Re-inject the collected fraction into the HPLC to confirm its purity. A single, sharp peak indicates a high degree of purification.
-
Solvent Evaporation: Remove the solvent from the purified fraction under a stream of nitrogen or by lyophilization to obtain pure this compound.
Mandatory Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of active component β-sitosterol from Myristica fragrans inducing apoptosis in bladder cancer cells via regulating the BCL-2/BAX/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Myrislignan in Plasma via UHPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan, a lignan isolated from Myristica fragrans Houtt (nutmeg), has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] To facilitate preclinical and clinical development of this compound, a robust and sensitive analytical method for its quantification in biological matrices is imperative. This application note details a validated Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the determination of this compound in plasma, providing a comprehensive protocol for researchers in pharmacology, drug metabolism, and pharmacokinetics.
Principle
This method utilizes the high separation efficiency of UHPLC coupled with the sensitivity and selectivity of mass spectrometry to accurately quantify this compound in plasma samples. The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in positive ion mode. An internal standard (IS) is used to ensure accuracy and precision.
Data Presentation
Method Validation Parameters
The following tables summarize the quantitative data from validated UHPLC-MS methods for this compound quantification in plasma, as reported in the literature.
Table 1: Method Validation in Rat Plasma [1][4]
| Parameter | Result |
| Linearity Range | 0.75–300 ng/mL (r > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 0.75 ng/mL |
| Intraday Precision (%RSD) | 3.72–6.37% |
| Interday Precision (%RSD) | 1.63–11.49% |
| Intraday Accuracy (%RE) | -7.82 to 7.45% |
| Interday Accuracy (%RE) | -9.75 to 2.34% |
| Mean Extraction Recovery | 90.16 ± 5.03% |
| Matrix Effect | 96.57 ± 4.12% |
Table 2: Method Validation in Mouse Plasma
| Parameter | Result |
| Linearity Range | 1–1000 ng/mL (r² = 0.9973) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intraday Precision (%RSD) | 3.73–7.51% |
| Interday Precision (%RSD) | 2.72–6.34% |
| Intraday Accuracy | 97.11–111.60% |
| Interday Accuracy | 99.63–109.81% |
| Mean Extraction Recovery | 101.50 ± 3.06% to 109.33 ± 6.79% |
| Stability (Accuracy) | 92.22–110.02% |
| Stability (Precision, %RSD) | 1.83–7.70% |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in plasma based on established and validated protocols.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Podophyllotoxin or Dehydrodiisoeugenol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Control plasma (rat or mouse)
Equipment
-
UHPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve this compound and the IS in methanol to prepare primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with methanol to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL).
-
Add 300 µL of methanol for protein precipitation.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 11,000 rpm for 10 minutes.
-
Transfer 350 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 11,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial and inject 2 µL into the UHPLC-MS system.
UHPLC-MS Conditions
Chromatographic Conditions (Adapted from rat plasma method)
-
Column: Hypersil C18, 3.0 µm, 50 mm × 4.6 mm
-
Mobile Phase: Methanol and water containing 0.1% acetic acid (80:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Run Time: 3.6 min
Chromatographic Conditions (Adapted from mouse plasma method)
-
Column: ACE Ultracore Super C18, 2.5 µm, 2.1 × 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution may be employed for optimal separation.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitored Ions (SIM for rat plasma method):
-
This compound: m/z 397
-
Podophyllotoxin (IS): m/z 437
-
-
MRM Transitions (for mouse plasma method with a triple quadrupole MS): Specific precursor-product ion transitions for this compound and the IS should be optimized.
Visualizations
Experimental Workflow
Caption: UHPLC-MS Sample Preparation Workflow for this compound in Plasma.
Proposed Metabolic Pathway of this compound
Caption: Proposed Metabolic Pathway of this compound.
Conclusion
The described UHPLC-MS method is a rapid, sensitive, and reliable tool for the quantification of this compound in plasma. This application note provides the necessary details for its implementation in a research or drug development setting, facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound. The provided protocols and validation data serve as a strong foundation for laboratories to establish and validate this analytical method in-house.
References
- 1. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Pharmacokinetic Study of this compound by UHPLC-MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myrislignan Pharmacokinetic Studies using LC-MS/MS
These application notes provide a detailed protocol for the quantification of Myrislignan in plasma samples, crucial for pharmacokinetic studies. The methodology is intended for researchers, scientists, and professionals involved in drug development and preclinical trials.
Introduction
This compound, a lignan isolated from nutmeg (Myristica fragrans), has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for its development as a potential therapeutic agent. This document outlines a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Podophyllotoxin or Dehydrodiisoeugenol
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA) or Acetic acid
-
Control plasma (rat or mouse)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
LC-MS/MS Instrumentation and Conditions
A sensitive LC-MS/MS method is crucial for accurately quantifying this compound in biological matrices.[1] The following are recommended starting conditions, which may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Condition 1 (for Rat Plasma)[4] | Condition 2 (for Mouse Plasma) |
| LC System | UHPLC System | LC System |
| Column | Hypersil C18 (50 mm × 4.6 mm, 3.0 µm) | ACE Ultracore Super C18 (50 mm × 2.1 mm, 2.5 µm) |
| Column Temperature | Ambient | 30 °C |
| Mobile Phase A | Water with 0.1% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | Isocratic: 80% B | Gradient elution |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Injection Volume | 5-10 µL | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 397 | Not specified |
| Product Ion (m/z) | Not applicable for SIM | Not specified |
| Internal Standard | Podophyllotoxin (m/z 437) | Dehydrodiisoeugenol |
Sample Preparation
Effective sample preparation is critical for removing plasma proteins and other interfering substances.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the IS with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 1-1000 ng/mL has been reported.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Intra- and inter-day precision should be less than 15% RSD.
-
Recovery and Matrix Effect: The extraction recovery and ion suppression/enhancement due to the plasma matrix should be evaluated.
-
Stability: The stability of this compound in plasma under various storage and handling conditions should be assessed.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound from preclinical studies in rats and mice.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC0-t (h·ng/mL) | Oral Bioavailability (F%) | Reference |
| Rat | Oral | 18.3 | 102.44 ± 16.51 | - | - | 158.09 ± 40.40 | - | |
| Mouse | Oral | 200 | 105 ± 72.3 | 1.04 ± 1.45 | 1.97 ± 0.426 | 157 ± 55.1 | 1.97 | |
| Mouse | Intraperitoneal | 50 | 3870 ± 1200 | 0.167 ± 0.0915 | 0.692 ± 0.386 | 2050 ± 532 | - |
Data are presented as mean ± standard deviation.
The data indicate that this compound is rapidly absorbed after oral administration, but its oral bioavailability is low in mice.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound pharmacokinetic analysis.
This compound and NF-κB Signaling Pathway
This compound has been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Myristicin, another compound from nutmeg, has also been shown to regulate the PI3K/Akt/NF-κB pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
Myrislignan In Vitro Assay in RAW 264.7 Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of Myrislignan, a lignan isolated from Myristica fragrans Houtt., for its anti-inflammatory properties in RAW 264.7 murine macrophage cells. The protocols detailed below are foundational for researchers investigating the therapeutic potential of this compound and similar compounds.
This compound has been identified as a potent inhibitor of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its mechanism of action involves the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its inhibitory activities.
| Parameter Assessed | Bioassay | Key Findings |
| Cell Viability | MTT Assay | This compound does not exhibit significant cytotoxicity to RAW 264.7 macrophages at concentrations effective for anti-inflammatory activity. |
| Nitric Oxide (NO) Production | Griess Assay | This compound significantly inhibits LPS-induced nitric oxide production in a dose-dependent manner. |
| Pro-inflammatory Cytokines | ELISA | This compound inhibits the release of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells. |
Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production
| Compound | IC50 (µM) | Cell Line | Stimulant |
| This compound | 21.2 | RAW 264.7 | LPS |
Data synthesized from studies on lignans from Myristica fragrans.
Table 2: Qualitative and Quantitative Effects of this compound on Pro-inflammatory Markers
| Inflammatory Marker | Effect of this compound | Quantitative Data |
| Nitric Oxide (NO) | Dose-dependent inhibition | IC50: 21.2 µM |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release | Specific IC50 values are not readily available in the reviewed literature, but significant inhibition is observed. |
| Interleukin-6 (IL-6) | Inhibition of release | Specific IC50 values are not readily available in the reviewed literature, but significant inhibition is observed. |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of mRNA and protein expression | Dose-dependent inhibition observed. |
| Cyclooxygenase-2 (COX-2) | Inhibition of mRNA and protein expression | Dose-dependent inhibition observed. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound and to ensure that the observed anti-inflammatory effects are not due to cell death.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. A negative control (no LPS) and a positive control (LPS alone) should be included.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: this compound inhibits the LPS-induced inflammatory pathway.
Caption: General workflow for in vitro assays.
Protocol for Testing Myrislignan on Vero Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan, a lignan isolated from Myristica fragrans Houtt, has demonstrated various biological activities, including anti-inflammatory and anti-parasitic effects[1][2][3]. As with any compound intended for potential therapeutic use, evaluating its cytotoxic profile on healthy cells is a critical step. This document provides detailed protocols for assessing the cytotoxicity of this compound on Vero cells, a continuous cell line derived from the kidney of an African green monkey, which is widely used in toxicology studies and vaccine production. The described methods include the MTT, Neutral Red Uptake, and LDH assays, which measure different aspects of cell viability and membrane integrity.
Data Presentation
The following table summarizes the expected quantitative data from the cytotoxicity assays. This structure allows for a clear and direct comparison of the different cytotoxic endpoints.
| Assay Type | Endpoint Measured | Concentration of this compound (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| MTT Assay | Mitochondrial dehydrogenase activity | 0 (Vehicle Control) | 100 | - |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 150 | ||||
| 200 | ||||
| 250 | ||||
| Neutral Red Uptake Assay | Lysosomal integrity | 0 (Vehicle Control) | 100 | - |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 150 | ||||
| 200 | ||||
| 250 | ||||
| LDH Assay | Cell membrane integrity | 0 (Vehicle Control) | 0 (% Cytotoxicity) | - |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 150 | ||||
| 200 | ||||
| 250 | ||||
| Positive Control | 100 | - |
Note: Previous studies have shown that this compound has no significant cytotoxicity against Vero cells at concentrations less than 132 µg/mL[2][3]. The suggested concentration range is for comprehensive analysis.
Experimental Protocols
Materials and Reagents
-
Vero cells (ATCC® CCL-81™)
-
This compound (≥98% purity)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Neutral Red solution
-
LDH Cytotoxicity Detection Kit
-
96-well flat-bottom cell culture plates
-
Microplate reader
Cell Culture and Maintenance
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask with fresh medium.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).
-
Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiments. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 150, 200, 250 µg/mL). Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Neutral Red Uptake Assay Protocol
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2 hours.
-
Washing: Remove the neutral red medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
Visualizations
Experimental Workflow Diagram
This compound's Potential Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Murine Model of Myrislignan Anti-Parasitic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-parasitic activity of Myrislignan, a natural lignan isolated from Myristica fragrans (nutmeg), using an in vivo murine model. The primary focus of existing research and the detailed protocols herein are centered on its efficacy against Toxoplasma gondii, the causative agent of toxoplasmosis. However, the general principles and methodologies can be adapted for screening against other parasites.
This compound has demonstrated potent activity against T. gondii both in vitro and in vivo.[1][2][3] Its mechanism of action is multifaceted, primarily targeting the parasite's mitochondria, leading to dysfunction, and inducing redox imbalance and autophagy.[1][4]
Data Presentation
In Vitro Efficacy of this compound against Toxoplasma gondii
| Parameter | Value | Cell Line | Reference |
| EC50 (Intracellular Proliferation) | 32.41 µg/mL | Vero cells | |
| Cytotoxicity (CC50) | > 132 µg/mL | Vero cells | |
| Invasion Rate Reduction | 14.63% (control) vs 1.92% (70 µg/mL) | Vero cells |
In Vivo Efficacy of this compound against Acute Toxoplasma gondii Infection in Mice
| Treatment Group | Dosage | Route | Parasite Burden Reduction (Compared to Control) | Reference |
| This compound | 50 mg/kg, bid | ip | Significant reduction in brain, liver, and spleen | |
| This compound | 100 mg/kg, bid | ip | Significant reduction in brain, liver, and spleen (more effective in the brain than the positive control) | |
| Positive Control | Not specified | ip | Significant reduction in brain, liver, and spleen |
Experimental Protocols
Protocol 1: In Vivo Murine Model for Acute Toxoplasmosis
This protocol is based on studies evaluating this compound's efficacy against the virulent RH strain of Toxoplasma gondii.
1. Animal Model:
-
Species: Female BALB/c or Kunming mice, 6-8 weeks old.
-
Housing: House animals in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
2. Parasite Strain and Infection:
-
Parasite: Toxoplasma gondii RH strain (a virulent strain).
-
Infection: Infect mice intraperitoneally (i.p.) with 2 x 10³ tachyzoites of the RH strain.
3. Treatment Groups:
-
Negative Control: Infected mice treated with a vehicle control (e.g., Phosphate Buffered Saline - PBS).
-
This compound Treatment Groups: Infected mice treated with this compound at various doses (e.g., 50 mg/kg and 100 mg/kg), administered intraperitoneally twice daily (bid).
-
Positive Control: Infected mice treated with a standard anti-toxoplasmosis drug (e.g., sulfadiazine).
-
Sham Control: Uninfected mice receiving the vehicle to monitor for any drug-induced toxicity.
4. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Administer treatment for a specified duration, typically starting 24 hours post-infection and continuing for a set number of days (e.g., 7 days).
5. Monitoring and Endpoints:
-
Survival: Monitor the survival of the mice daily.
-
Parasite Burden: At the end of the treatment period (e.g., day 8 post-infection), euthanize the mice.
-
Collect tissues such as the brain, liver, and spleen.
-
Extract DNA from the tissues.
-
Quantify the parasite burden using quantitative PCR (qPCR) targeting a T. gondii-specific gene (e.g., the B1 gene).
-
6. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the parasite burden and survival rates between the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound's Anti-Toxoplasma gondii Activity
Caption: Proposed mechanism of this compound against T. gondii.
Experimental Workflow for In Vivo Anti-Parasitic Drug Testing
Caption: General workflow for in vivo anti-parasitic screening.
Adaptation for Other Parasites
While detailed in vivo studies of this compound are currently focused on Toxoplasma gondii, the presented protocols can be adapted to investigate its efficacy against other parasites of interest, such as Leishmania spp., Trypanosoma spp., or Schistosoma spp. Key modifications would include:
-
Parasite Species and Strain: Utilize a relevant species and strain for the disease model (e.g., Leishmania donovani for visceral leishmaniasis, Trypanosoma cruzi for Chagas disease).
-
Infection Route and Inoculum Size: Adjust the route of infection (e.g., intravenous for Leishmania, subcutaneous for Schistosoma cercariae) and the number of parasites to establish a consistent infection.
-
Animal Model: Select an appropriate mouse strain known to be susceptible to the specific parasite.
-
Treatment Regimen: The dosage, frequency, and duration of this compound administration may need to be optimized for different parasites.
-
Endpoints: The primary endpoints for assessing efficacy will vary. For example, in a Leishmania model, this would involve quantifying the parasite load in the liver and spleen (Leishman-Donovan units). For Schistosoma, worm burden reduction would be a key metric.
It is crucial to conduct preliminary in vitro screening of this compound against the target parasite to determine its potential activity before proceeding to in vivo studies. These application notes and protocols provide a solid foundation for the in vivo evaluation of this compound as a promising anti-parasitic agent.
References
- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction [frontiersin.org]
- 4. This compound Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Myrislignan Administration in Animal Models: A Comparative Analysis of Oral and Intraperitoneal Routes
Application Notes & Protocols for Researchers and Drug Development Professionals
Myrislignan, a naturally occurring lignan found in nutmeg (Myristica fragrans), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-parasitic, and anti-tumor effects. The route of administration is a critical determinant of a compound's bioavailability, efficacy, and overall pharmacokinetic profile. This document provides a detailed comparison of oral versus intraperitoneal administration of this compound in animal models, offering comprehensive data, experimental protocols, and pathway visualizations to guide researchers in their study design.
Data Presentation: Pharmacokinetic Parameters
The choice of administration route profoundly impacts the systemic exposure to this compound. Studies in BALB/c mice have demonstrated stark differences in key pharmacokinetic parameters between oral and intraperitoneal delivery. The following table summarizes the quantitative data from a key study, highlighting the significantly lower bioavailability of this compound when administered orally.
| Pharmacokinetic Parameter | Oral Administration (200 mg/kg) | Intraperitoneal Administration (50 mg/kg) | Reference |
| Cmax (ng/mL) | 105 ± 72.3 | 3870 ± 1200 | [1][2] |
| AUC0–t (h·ng/mL) | 157 ± 55.1 | 2050 ± 532 | [1][2] |
| Tmax (h) | 1.04 ± 1.45 | 0.167 ± 0.0915 | [1] |
| T1/2 (h) | 1.97 ± 0.426 | 0.692 ± 0.386 | |
| Bioavailability (F) | 1.97% (compared to intraperitoneal) | - |
Key Takeaways:
-
Intraperitoneal administration leads to a substantially higher peak plasma concentration (Cmax) and overall drug exposure (AUC) compared to oral administration, even at a four-fold lower dose.
-
The time to reach maximum plasma concentration (Tmax) is significantly shorter with intraperitoneal injection, indicating rapid absorption into the systemic circulation.
-
The oral bioavailability of this compound is extremely low, at just under 2%, suggesting extensive first-pass metabolism or poor absorption from the gastrointestinal tract.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.
References
Application Notes and Protocols for Dissolving Myrislignan for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan, a bioactive lignan isolated from nutmeg (Myristica fragrans), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and potential anti-cancer properties. Successful in vitro evaluation of this compound hinges on proper solubilization to ensure accurate and reproducible experimental outcomes. Due to its hydrophobic nature, this compound exhibits poor water solubility, presenting a challenge for its application in aqueous cell culture media.
These application notes provide a detailed protocol for the dissolution of this compound for in vitro experiments, focusing on the use of dimethyl sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial to maintain the compound's stability and minimize solvent-induced cytotoxicity.
Data Presentation: Solvent and Concentration Guidelines
The selection of an appropriate solvent and its final concentration in the cell culture medium is critical to avoid artifacts in experimental results. DMSO is a widely used solvent for hydrophobic compounds in cell-based assays. However, it can exert toxic effects on cells at higher concentrations. The table below summarizes recommended concentrations.
| Solvent | Stock Solution Concentration | Recommended Final Concentration in Medium | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | ≤ 0.1% (v/v) | Generally considered safe for most cell lines with minimal cytotoxicity.[1][2] A vehicle control with 0.1% DMSO should always be included. |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | 0.1% - 0.5% (v/v) | May be tolerated by some robust cell lines, but a preliminary cytotoxicity test is highly recommended.[3][4] A corresponding vehicle control is essential. |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | > 0.5% (v/v) | Not recommended. High potential for cytotoxicity and off-target effects that can confound experimental results.[3] |
| Ethanol | 10-100 mM | ≤ 0.5% (v/v) | An alternative to DMSO, though less common for this compound. Similar to DMSO, a vehicle control and preliminary toxicity testing are necessary. Myristicin, a related compound, is slightly soluble in ethanol. |
Experimental Protocols
This section details the step-by-step methodology for preparing a this compound stock solution and subsequent working solutions for in vitro experiments.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line in use
-
Sterile conical tubes (15 mL or 50 mL)
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound. The molecular weight of this compound is 358.42 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 1 L/1000 mL * 358.42 g/mol = 0.035842 g/mL = 35.842 mg/mL.
-
For 1 mL of 100 mM stock, weigh out 35.84 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Studies have shown that this compound is stable under these conditions.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells. The example below is for a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%.
-
Prepare an Intermediate Dilution (optional but recommended).
-
Directly adding the highly concentrated 100 mM stock to the final volume of medium can cause precipitation. An intermediate dilution step is advisable.
-
For example, prepare a 1 mM intermediate solution by diluting 10 µL of the 100 mM stock into 990 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Prepare the Final Working Solution.
-
To achieve a final concentration of 100 µM this compound, you will perform a 1:10 dilution of the 1 mM intermediate solution.
-
For example, to prepare 10 mL of the final working solution, add 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
Alternatively, to directly prepare a 100 µM working solution from a 100 mM stock (a 1:1000 dilution), add 10 µL of the 100 mM stock to 10 mL of medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent precipitation.
-
-
Vehicle Control Preparation.
-
It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
For a 0.1% DMSO final concentration, add 10 µL of sterile DMSO to 10 mL of cell culture medium.
-
-
Application to Cells.
-
Remove the existing medium from your cell cultures and replace it with the prepared working solutions of this compound or the vehicle control.
-
Incubate for the desired experimental duration.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solubilization and application in cell culture.
References
Myrislignan in Nitric Oxide Production Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has garnered significant interest for its potent anti-inflammatory properties.[1][2][3] One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of nitric oxide (NO) production.[1][4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory diseases. Consequently, the inhibition of NO production serves as a crucial screening parameter for novel anti-inflammatory agents. This compound has demonstrated significant, dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO production in murine macrophage cell lines, such as RAW 264.7. This document provides detailed application notes and protocols for utilizing this compound in nitric oxide production inhibition assays, intended for researchers in academia and the pharmaceutical industry.
Data Presentation
The inhibitory effect of this compound on nitric oxide production has been quantified in several studies. The following table summarizes the key quantitative data, providing a comparative overview of its potency.
| Compound | Cell Line | Inducer | IC50 Value (µM) | Positive Control | IC50 of Positive Control (µM) | Reference |
| This compound | RAW 264.7 | LPS | 21.2 | L-N⁶-(1-iminoethyl)-lysine (L-NIL) | 27.1 | |
| This compound | RAW 264.7 | LPS | 19.28 | - | - |
LPS: Lipopolysaccharide; L-NIL: a selective inhibitor of inducible nitric oxide synthase.
Experimental Protocols
This section details the methodology for a standard nitric oxide production inhibition assay using this compound in a macrophage cell line.
Objective: To evaluate the dose-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
This compound (of high purity)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow:
Experimental workflow for the nitric oxide inhibition assay.
Step-by-Step Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1.2 x 10⁵ cells per well and incubate for 12 hours to allow for cell adherence.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various final concentrations (e.g., 12.5–100 µM) in the culture medium. Add the different concentrations of this compound to the designated wells. Include a vehicle control (medium with the same concentration of solvent).
-
LPS Stimulation: Immediately after adding this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubation: Incubate the plate for another 20 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.
-
The percentage of NO production inhibition is calculated using the following formula:
-
% Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in this compound-treated, LPS-stimulated cells) / NO concentration in LPS-stimulated cells ] x 100
-
-
Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the NO production.
-
Signaling Pathway
This compound exerts its inhibitory effect on nitric oxide production primarily by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Upon stimulation with LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme, which produces nitric oxide. This compound has been shown to decrease the cytoplasmic loss of IκB-α, thereby preventing the nuclear translocation of NF-κB. This, in turn, suppresses the expression of iNOS mRNA and protein, leading to a reduction in nitric oxide production.
Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a potent inhibitor of nitric oxide production, making it a valuable tool for anti-inflammatory research and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in NO production inhibition assays. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Myrislignan on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques and detailed protocols for measuring the effects of Myrislignan on gene expression. This compound, a lignan isolated from Myristica fragrans Houtt (nutmeg), has demonstrated significant anti-inflammatory and potential anti-cancer activities.[1] Understanding its influence on gene expression is crucial for elucidating its mechanism of action and advancing its potential therapeutic applications.
Overview of this compound's Biological Activity
This compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis. Its primary reported mechanism of action is the inhibition of the NF-κB signaling pathway.[1][2] This inhibition leads to the downregulation of pro-inflammatory genes. Additionally, studies have indicated its influence on the PI3K/AKT and MAPK signaling pathways, as well as the intrinsic apoptosis pathway.
Key Techniques for Gene Expression Analysis
To investigate the effect of this compound on gene expression, three primary techniques are recommended:
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): Ideal for quantifying the expression of a targeted set of genes with high sensitivity and specificity.
-
Microarray Analysis: Enables high-throughput screening of thousands of genes simultaneously to identify broad changes in the transcriptome.
-
RNA Sequencing (RNA-Seq): Provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel transcripts and splice variants affected by this compound.
Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression
The following tables summarize the known quantitative effects of this compound and the closely related compound Myristicin on gene and protein expression.
Table 1: Effect of this compound on Pro-inflammatory Gene and Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Target Gene/Protein | Treatment Concentration | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| iNOS | Dose-dependent | Significant Inhibition | Significant Inhibition | [1][2] |
| COX-2 | Dose-dependent | Significant Inhibition | Significant Inhibition | |
| TNF-α | Dose-dependent | Significant Inhibition | Significant Inhibition | |
| IL-6 | Dose-dependent | Significant Inhibition | Significant Inhibition |
Table 2: Effect of this compound on PI3K/AKT and Apoptosis-Related Protein Expression in SGC-7901 Gastric Cancer Cells
| Target Protein | Treatment Concentration | Fold Change (Protein) | Reference |
| PI3K | 50, 100, 200 µmol/L | Down-regulated (dose-dependent) | |
| AKT | 50, 100, 200 µmol/L | Down-regulated (dose-dependent) | |
| BAX | 50, 100, 200 µmol/L | Up-regulated (dose-dependent) | |
| Caspase-3 | 50, 100, 200 µmol/L | Up-regulated (dose-dependent) | |
| Caspase-9 | 50, 100, 200 µmol/L | Up-regulated (dose-dependent) |
Table 3: Effect of Myristicin on DNA Damage Response Gene Expression in Human Leukemia K562 Cells
| Target Gene | Treatment Concentration | Fold Change (mRNA) | Reference |
| ERCC1 | Not specified | Significant under-expression | |
| RAD50 | Not specified | Significant under-expression | |
| RAD51 | Not specified | Significant under-expression | |
| ATM | Not specified | Significant under-expression | |
| GADD45A | Not specified | Significant under-expression | |
| GADD45G | Not specified | Significant under-expression |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the recommended experimental techniques.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Figure 2: this compound's modulation of the PI3K/AKT and apoptosis pathways.
Figure 3: General experimental workflow for gene expression analysis.
Experimental Protocols
Protocol for RT-qPCR Analysis of this compound-Treated Cells
This protocol provides a method for analyzing the expression of specific genes in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., RAW 264.7 murine macrophages, SGC-7901 human gastric cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS, for inflammatory stimulation if required)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers (forward and reverse) for target and reference genes
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
For inflammatory models, co-treat with an inflammatory stimulus like LPS (e.g., 1 µg/mL).
-
-
RNA Extraction and Quantification:
-
Wash cells with PBS and lyse them according to the RNA extraction kit protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration 100-500 nM each), cDNA template, and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol for Microarray Analysis of this compound-Treated Cells
This protocol outlines the steps for a broad-spectrum analysis of gene expression changes induced by this compound.
Materials:
-
As per RT-qPCR protocol for cell culture, treatment, and RNA extraction.
-
RNA integrity assessment system (e.g., Agilent Bioanalyzer).
-
cDNA synthesis and labeling kit (compatible with the chosen microarray platform).
-
Microarray slides (e.g., Agilent, Affymetrix).
-
Hybridization and wash buffers.
-
Microarray scanner.
-
Data analysis software (e.g., GeneSpring, R with appropriate packages).
Procedure:
-
RNA Quality Control:
-
Assess the integrity of the extracted RNA using a Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended.
-
-
cDNA Synthesis and Labeling:
-
Synthesize and label cDNA from high-quality RNA using a commercially available kit. This typically involves reverse transcription with a fluorescently labeled nucleotide (e.g., Cy3, Cy5).
-
-
Hybridization:
-
Hybridize the labeled cDNA to the microarray slides in a hybridization chamber overnight according to the manufacturer's protocol.
-
-
Washing and Scanning:
-
Wash the slides to remove non-specifically bound probes.
-
Scan the microarray slides using a laser scanner to detect the fluorescence intensity of each spot.
-
-
Data Extraction and Analysis:
-
Extract the raw intensity data from the scanned images.
-
Perform data normalization to correct for systematic variations.
-
Identify differentially expressed genes between this compound-treated and control samples using statistical tests (e.g., t-test, ANOVA) and fold-change analysis.
-
Perform pathway and gene ontology analysis to identify biological processes affected by this compound.
-
Protocol for RNA-Seq Analysis of this compound-Treated Cells
This protocol provides a comprehensive and unbiased approach to analyzing the transcriptome of this compound-treated cells.
Materials:
-
As per Microarray protocol for cell culture, treatment, RNA extraction, and quality control.
-
RNA library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
High-performance computing resources for data analysis.
-
Bioinformatics software for alignment (e.g., STAR), quantification (e.g., HTSeq), and differential expression analysis (e.g., DESeq2, edgeR).
Procedure:
-
RNA Library Preparation:
-
Prepare RNA-Seq libraries from high-quality RNA (RIN > 8 recommended). This involves mRNA purification (for poly-A selection) or rRNA depletion, fragmentation, reverse transcription, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Quality Control:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
-
Alignment and Quantification:
-
Align the cleaned reads to a reference genome.
-
Quantify the number of reads mapping to each gene.
-
-
Differential Expression and Functional Analysis:
-
Identify differentially expressed genes between this compound-treated and control groups.
-
Perform gene set enrichment analysis, pathway analysis, and other functional analyses to interpret the biological significance of the gene expression changes.
-
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By employing a combination of targeted and genome-wide approaches, researchers can gain a deeper understanding of this compound's molecular mechanisms, identify novel therapeutic targets, and accelerate its development as a potential therapeutic agent.
References
- 1. This compound Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway [ykxb.scu.edu.cn]
- 2. This compound attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Myrislignan in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrislignan, a lignan compound isolated from Myristica fragrans (nutmeg), has demonstrated notable anti-cancer properties in various preclinical studies. This document provides a comprehensive overview of the application of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy. This compound has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines, primarily through the modulation of key signaling pathways such as PI3K/AKT and EGFR-MAPK. These findings suggest that this compound holds promise as a potential therapeutic agent for cancer treatment.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach that involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The primary signaling pathways implicated in the action of this compound include:
-
PI3K/AKT Pathway: In gastric cancer cells, this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately triggering apoptosis.
-
EGFR-MAPK Pathway: In human lung cancer cells (A549), this compound has been observed to inhibit the epidermal growth factor receptor (EGFR) signal pathway and activate the mitogen-activated protein kinase (MAPK) pathway, contributing to apoptosis and the inhibition of cell proliferation[1].
-
Apoptosis Induction: this compound promotes apoptosis by modulating the expression of the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax[1]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the activation of caspases, executing the apoptotic process.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in cancer cells, thereby halting their proliferation[1]. While direct studies on this compound are ongoing, the closely related compound myristicin, also from nutmeg, has been shown to cause cell cycle arrest at the G1/S phase in breast cancer cells[2][3].
Quantitative Data
The cytotoxic effects of lignans derived from Myristica fragrans, including compounds structurally similar to this compound, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lignan Compound | MCF-7 (Breast Cancer) | 51.95 | |
| Myrifragranone C | A2780 (Ovarian Cancer) | 14.1 | |
| Myrifragranone C | TOV-112D (Ovarian Cancer) | 16.9 | |
| Myrifragranone C | SK-OV3 (Ovarian Cancer) | 33.4 | |
| Meso-dihydroguaiaretic acid | H358 (Lung Cancer) | 10.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on cancer cell lines.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM). Include a vehicle control with DMSO at the highest concentration used for this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time as described in the cell viability assay.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for analyzing the protein expression levels of key signaling molecules involved in this compound's mechanism of action.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. (Dilutions to be optimized, typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: this compound's dual inhibition of PI3K/AKT and EGFR/MAPK pathways.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-cancer effects in vitro.
Logical Relationship of Apoptosis Induction
Caption: Logical flow of this compound-induced apoptosis.
References
Myrislignan: Unveiling its Cellular Impact Through Flow Cytometry
Application Notes and Protocols for Researchers
Myrislignan, a naturally occurring lignan found in Myristica fragrans (nutmeg), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols for the analysis of cells treated with this compound using flow cytometry. The focus is on assessing key cellular processes such as apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), providing researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the cellular effects of this promising compound.
Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. Notably, it has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1] Furthermore, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is achieved, in part, by triggering mitochondrial dysfunction, leading to changes in the mitochondrial membrane potential and the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, respectively. Studies have also indicated its influence on the PI3K/AKT signaling pathway, a crucial cascade involved in cell proliferation and survival.[2][3]
Data Presentation
Table 1: Effect of this compound on Apoptosis in SGC-7901 Cells
| This compound Concentration (µmol/L) | Apoptosis Rate (%) |
| 0 (Control) | 5.2 ± 0.8 |
| 50 | 15.6 ± 1.5 |
| 100 | 28.4 ± 2.1 |
| 200 | 45.3 ± 3.2 |
| Data is representative of findings in SGC-7901 gastric cancer cells and is adapted from a study by Wang et al. (2023). |
Table 2: Representative Effect of a Test Compound on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 62.10 ± 0.43 | 20.57 ± 1.50 | 17.33 ± 1.25 |
| Compound (Low Conc.) | 64.33 ± 3.04 | 16.73 ± 3.70 | 18.47 ± 1.33 |
| Compound (High Conc.) | 78.27 ± 3.27 | 9.33 ± 1.70 | 11.73 ± 3.03 |
| This table presents representative data for a compound inducing G1 arrest in A549 cells, as detailed in a study by Chun et al. (2018). |
Table 3: Representative Effect of a Test Compound on Reactive Oxygen Species (ROS) Levels in MCF-7 Cells
| Treatment | Mean Fluorescence Intensity (MFI) of DCF |
| Control | 100 ± 5 |
| Compound (Low Conc.) | 180 ± 12 |
| Compound (High Conc.) | 250 ± 20 |
| This table illustrates a typical dose-dependent increase in ROS levels in MCF-7 cells, as measured by DCF fluorescence. |
Experimental Protocols
Detailed methodologies for key flow cytometry experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilization agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound as required.
-
Harvest and wash the cells once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA (or H2DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with PBS or HBSS.
-
Incubate the cells with 5-10 µM DCFDA in PBS or serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells immediately using a flow cytometer with excitation at 488 nm and emission at 530 nm.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for flow cytometry analysis.
References
Application Notes and Protocols for Myrislignan as a Potential Therapeutic Agent for Toxoplasmosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Myrislignan, a natural compound isolated from Myristica fragrans Houtt, and its potential as a therapeutic agent against Toxoplasma gondii, the causative agent of toxoplasmosis. The document includes a summary of its biological activity, mechanism of action, and detailed protocols for its evaluation in both in vitro and in vivo models.
Current therapeutic options for toxoplasmosis are limited by issues of toxicity and the emergence of drug resistance, highlighting the urgent need for novel, effective, and safe anti-Toxoplasma agents.[1][2] this compound has demonstrated significant activity against T. gondii tachyzoites, the rapidly replicating stage of the parasite responsible for acute infection, by inducing mitochondrial dysfunction, redox imbalance, and autophagy.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's efficacy and cytotoxicity.
Table 1: In Vitro Activity of this compound against Toxoplasma gondii
| Parameter | Host Cell Line | Value | Reference |
| EC50 (Tachyzoite Growth Inhibition) | Vero | 32.41 µg/mL | |
| Invasion Rate (Control) | Vero | 14.63% | |
| Invasion Rate (70 µg/mL this compound) | Vero | 1.92% | |
| Tachyzoite Viability (Control) | N/A | 88.53% ± 1.31% | |
| Tachyzoite Viability (32 µg/mL this compound) | N/A | 42.02% ± 1.29% | |
| Tachyzoite Viability (50 µg/mL this compound) | N/A | 26.83% ± 3.29% | |
| Tachyzoite Viability (70 µg/mL this compound) | N/A | 17.22% ± 1.37% |
Table 2: Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | Vero | 228.22 µg/mL | |
| Concentration with no significant cytotoxicity | Vero | < 132 µg/mL |
Mechanism of Action
This compound's primary mechanism of action against Toxoplasma gondii involves the disruption of mitochondrial function. This is a critical target as the parasite possesses a single mitochondrion, making it highly vulnerable to mitochondrial damage. Treatment with this compound leads to a significant decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in ATP levels within the tachyzoites. Furthermore, this compound induces a state of redox imbalance, characterized by an increase in reactive oxygen species (ROS), and triggers autophagy, a cellular self-degradation process, ultimately leading to parasite death.
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against Toxoplasma gondii.
In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on a host cell line (e.g., Vero cells) using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^4 Vero cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should not exceed 1% (v/v).
-
Replace the culture medium with the prepared this compound dilutions. Include a vehicle control (DMEM with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and the 50% inhibitory concentration (IC50) using appropriate software (e.g., SPSS or GraphPad Prism).
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
In Vitro Anti-Toxoplasma Proliferation Assay
This protocol quantifies the inhibitory effect of this compound on the intracellular proliferation of T. gondii tachyzoites using quantitative PCR (qPCR).
Materials:
-
Vero cells
-
Toxoplasma gondii tachyzoites (RH strain)
-
DMEM with 1% FBS
-
This compound stock solution
-
24-well cell culture plates
-
DNA extraction kit
-
qPCR primers for a T. gondii specific gene (e.g., 529-bp repeat element)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the Vero cell monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 3 for 2 hours.
-
Wash the cells with PBS to remove extracellular parasites.
-
Add fresh DMEM with 1% FBS containing various concentrations of this compound (e.g., 20-90 µg/mL). Include a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and extract total genomic DNA.
-
Perform qPCR using primers specific for a T. gondii gene to quantify the parasite load.
-
Calculate the 50% effective concentration (EC50) for tachyzoite growth inhibition.
In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of acute toxoplasmosis.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Toxoplasma gondii tachyzoites (RH strain)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Positive control drug (e.g., sulfadiazine)
-
Gavage needles
Procedure:
-
Infect mice intraperitoneally with 1 x 10^4 T. gondii tachyzoites.
-
Divide the mice into treatment groups: this compound (e.g., 100 mg/kg body weight), positive control, and a vehicle control (PBS).
-
Administer the treatments orally (gavage) once daily for a specified period (e.g., 4 days), starting 4 hours post-infection.
-
Monitor the mice for survival and clinical signs of disease.
-
At the end of the experiment, sacrifice the mice and harvest tissues (brain, liver, spleen).
-
Homogenize the tissues and extract genomic DNA.
-
Quantify the parasite burden in the tissues using qPCR targeting a T. gondii specific gene.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the effect of this compound on the mitochondrial membrane potential of T. gondii tachyzoites using MitoTracker Red CMXRos staining.
Materials:
-
Toxoplasma gondii tachyzoites
-
DMEM
-
This compound
-
MitoTracker Red CMXRos
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as a positive control for depolarization)
-
Confocal microscope or flow cytometer
Procedure:
-
Incubate 1 x 10^5 tachyzoites per group with different concentrations of this compound (e.g., 32 or 70 µg/mL) in DMEM for 8 hours at 37°C.
-
Include a negative control (no drug) and a positive control (treated with 10 µM CCCP for 20 minutes).
-
Add MitoTracker Red CMXRos to a final concentration of 100 nM and incubate for 20 minutes at 37°C in the dark.
-
Wash the tachyzoites twice with PBS.
-
Resuspend the parasites in 500 µL of PBS.
-
Analyze the fluorescence intensity by confocal microscopy or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.
ATP Level Determination Assay
This protocol measures the intracellular ATP levels in T. gondii tachyzoites after treatment with this compound.
Materials:
-
Toxoplasma gondii tachyzoites
-
This compound
-
ATP detection kit (luciferase-based)
-
Luminometer
Procedure:
-
Treat tachyzoites with various concentrations of this compound as described in the previous protocol.
-
Lyse the parasites according to the ATP detection kit manufacturer's instructions.
-
Add the luciferase reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration based on a standard curve. A decrease in luminescence indicates a reduction in ATP levels.
Tachyzoite Viability Assay by Flow Cytometry
This protocol determines the percentage of viable, apoptotic, and necrotic tachyzoites after this compound treatment using Annexin V-PE and 7-AAD staining.
Materials:
-
T. gondii tachyzoites from infected host cells
-
This compound
-
Annexin V-PE/7-AAD apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat infected host cells with different concentrations of this compound (e.g., 32, 50, or 70 µg/mL) for 24 hours.
-
Collect the intracellular parasites by passing the host cells through a syringe.
-
Centrifuge approximately 1 x 10^6 tachyzoites at 1,500 g for 15 minutes at 4°C and wash with PBS.
-
Resuspend the tachyzoites in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD dye.
-
Incubate in the dark for 20 minutes at 37°C.
-
Analyze the samples using a flow cytometer. Viable cells are Annexin V-PE and 7-AAD negative.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory environment. Appropriate safety precautions should be taken when handling Toxoplasma gondii.
References
- 1. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Myrislignan in vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low oral bioavailability of Myrislignan. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low oral bioavailability a concern?
This compound is a neolignan found in plants such as nutmeg (Myristica fragrans) that has demonstrated various pharmacological activities, including anti-inflammatory effects. Its potential therapeutic applications are hindered by its low oral bioavailability. Studies in mice have shown an oral bioavailability of only 1.97% after a single 200 mg/kg oral dose, compared to intraperitoneal administration. This poor absorption limits the systemic exposure and potential efficacy of this compound when administered orally.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
The low oral bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: this compound has a predicted LogP of 3.8, indicating poor water solubility. This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: Like many phenolic compounds, this compound may be subject to extensive first-pass metabolism in the gut wall and liver, where it can be rapidly converted to inactive metabolites.
Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the poor solubility and enhance the oral absorption of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.
-
Lipid-Based Nanoparticles: Encapsulating this compound in lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble and/or permeable prodrug that is converted back to the active this compound in the body can be an effective strategy.
Troubleshooting Guides
Problem: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.
| Possible Cause | Troubleshooting/Suggested Solution | Expected Outcome |
| Poor dissolution of this compound in the GI tract. | 1. Formulate as a solid dispersion: Utilize techniques like hot-melt extrusion with a suitable hydrophilic polymer (e.g., Soluplus®, PVP K30).2. Prepare Solid Lipid Nanoparticles (SLNs): Use high-shear homogenization to encapsulate this compound in a lipid matrix. | Increased dissolution rate leading to higher and more consistent plasma concentrations. |
| Extensive first-pass metabolism. | 1. Prodrug synthesis: Synthesize a prodrug of this compound by masking the phenolic hydroxyl groups to reduce metabolic conjugation.2. Co-administration with metabolic inhibitors: While not a formulation strategy, this can be used in preclinical studies to confirm the role of first-pass metabolism. | Reduced pre-systemic metabolism, leading to a higher fraction of the dose reaching systemic circulation. |
| Issues with the animal study protocol. | 1. Ensure proper fasting: Fast animals overnight (12 hours) with free access to water before oral gavage.2. Optimize blood sampling times: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases accurately. A suggested schedule could be 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. | More reliable and reproducible pharmacokinetic data. |
Problem: Low permeability of this compound across Caco-2 cell monolayers.
| Possible Cause | Troubleshooting/Suggested Solution | Expected Outcome |
| Low aqueous solubility limits the concentration at the apical side. | 1. Use a co-solvent: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before diluting it in the transport medium.2. Test formulated this compound: Evaluate the permeability of this compound formulated as SLNs or in a solid dispersion. | Increased apparent permeability coefficient (Papp) due to higher concentration gradient. |
| Efflux by P-glycoprotein (P-gp) transporters. | 1. Conduct bi-directional transport studies: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.2. Use P-gp inhibitors: Co-incubate with a known P-gp inhibitor like verapamil. | An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 and an increase in Papp(A-B) in the presence of an inhibitor would confirm P-gp mediated efflux. |
Data Presentation: Comparative Pharmacokinetics of Neolignans
Since specific data for formulated this compound is limited, the following tables present pharmacokinetic data for similar neolignans, Honokiol and Magnolol, demonstrating the potential for bioavailability enhancement using advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Honokiol Formulations in Rats after Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Honokiol Suspension | 50 | 150 ± 30 | 450 ± 90 | 100 | [1] |
| Honokiol Nanosuspension | 50 | 591 ± 118 | 990 ± 198 | 220 | [1] |
| Honokiol Nanoemulsion | 50 | 520.5 ± 104.1 | 1561.5 ± 312.3 | 347 | [2] |
| Honokiol SNEDDS | 50 | 597 ± 119.4 | 1791 ± 358.2 | 398 | [2] |
Table 2: Pharmacokinetic Parameters of Magnolol Formulations in Rats after Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Magnolol Suspension | 50 | 305 ± 31 | 1128.5 ± 112.9 | 100 | [3] |
| Magnolol Mixed Micelles | 50 | 587 ± 48 | 3216.2 ± 321.6 | 285 | |
| Magnolol Nanosuspensions | 50 | 650 ± 125 | 2562.5 ± 512.5 | 227 | |
| Magnolol Mixed Micelles (SOL/HS15) | 50 | 720 ± 144 | 3364.0 ± 672.8 | 298 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
-
Preparation of the Lipid Phase:
-
Melt a suitable solid lipid (e.g., Glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid at a predetermined concentration (e.g., 1-5% w/w).
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188 or Tween 80) in deionized water at the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.
-
-
Formation of SLNs:
-
Cool the hot pre-emulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading capacity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week under standard laboratory conditions.
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving different this compound formulations).
-
Administer the respective formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
-
Calculate the relative oral bioavailability of the formulated this compound compared to the suspension.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
References
- 1. Honokiol nanosuspensions: preparation, increased oral bioavailability and dramatically enhanced biodistribution in the cardio-cerebro-vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of Magnolia bark extract in nanoemulsions formed by high and low energy methods improves the bioavailability of Honokiol and Magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of magnolol via mixed micelles and nanosuspensions based on Soluplus®-Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myrislignan Extraction from Myristica fragrans
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guidance and frequently asked questions to optimize the extraction of Myrislignan from Myristica fragrans (nutmeg).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem / Question | Potential Causes & Solutions |
| Issue 1: Low this compound Yield | 1. Inefficient Extraction Method: Traditional methods like maceration can result in lower yields compared to modern techniques.[1] Ultrasound-Assisted Extraction (UAE) at 40% power for 10 minutes can achieve yields (8.26%) comparable to 3-day maceration (9.63%).[1] Microwave-Assisted Extraction (MAE) has been shown to be highly effective, causing deeper changes in the plant matrix structure for better solvent penetration.[2][3]2. Inappropriate Solvent Choice: The type of solvent significantly impacts the quantity and quality of the extract.[4] While ethanol is a good all-purpose "green" solvent, non-polar solvents like n-hexane are also effective, particularly for this compound's precursor, myristicin.3. Suboptimal Particle Size: The surface area of the nutmeg powder is critical. Finer powder provides a larger surface area for solvent interaction, leading to more efficient extraction. Ensure the dried nutmeg seeds are ground to a fine, consistent powder.4. Insufficient Extraction Time/Power: For UAE and MAE, time and power are key variables. For UAE with a sonotrode, maximum myristicin concentration was achieved in just 1 minute. For maceration, an extended period (e.g., 3 days) is necessary. |
| Issue 2: Extract Contains High Levels of Impurities | 1. Non-Selective Extraction Solvent: Solvents like methanol may co-extract a wide range of compounds including alkaloids, terpenes, flavonoids, and tannins. Consider using a more selective non-polar solvent like n-hexane or supercritical CO2.2. Presence of Fats and Oils: Nutmeg is rich in lipids, which can precipitate out, especially after methanolic extraction at low temperatures. A de-fatting step is crucial. This can be achieved by storing the methanolic extract at -20°C overnight and filtering the precipitated lipids.3. Lack of a Purification Step: The initial crude extract requires further purification. Techniques like liquid-liquid partitioning, column chromatography (e.g., silica gel), and preparative HPLC are necessary to isolate this compound from other co-extracted compounds like elemicin, sabinene, and myristicin. |
| Issue 3: Inconsistent Results Between Batches | 1. Variability in Raw Material: The concentration of active compounds in Myristica fragrans can vary significantly based on the plant's origin, growing conditions, and storage. Sourcing high-quality, standardized nutmeg is essential. High-yielding varieties can produce 628 to 2250 fruits per tree per year, with significant variation in nut and mace weight.2. Inconsistent Extraction Parameters: Ensure all parameters (particle size, solvent-to-solid ratio, temperature, time, and power) are precisely controlled and documented for each run. For MAE, at least 7 mL of solvent may be needed for even heating.3. Degradation of Target Compound: this compound may be susceptible to degradation under certain conditions (e.g., excessive heat, prolonged exposure to light or air). While stability tests in plasma showed it to be relatively stable under various short-term conditions, the stability in-extract is crucial. Use of a rotary evaporator at moderate temperatures (e.g., 40°C) is recommended for solvent removal. |
| Issue 4: Difficulty Quantifying this compound | 1. Insufficient Analytical Sensitivity: Older HPLC methods may have high limits of quantification (e.g., 100-500 ng/mL), which are insufficient for detailed pharmacokinetic studies. A more sensitive method is required.2. Co-elution with Other Compounds: The crude extract is a complex mixture. Without proper chromatographic separation, other neolignans or phenylpropanoids can co-elute with this compound, leading to inaccurate quantification.3. Solution - High-Sensitivity LC-MS/MS: A validated UHPLC-MS or LC-MS/MS method is the standard for accurate quantification. These methods offer excellent sensitivity (LLOQ as low as 0.75-1 ng/mL), selectivity, and short run times. Electrospray ionization (ESI) in positive ion mode is effective, often detecting the [M+Na]⁺ adduct at m/z 397. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the extraction of this compound.
| Question | Answer |
| What is this compound? | This compound is an 8-O-4' type neolignan found in the seeds of Myristica fragrans. It has demonstrated various pharmacological activities, including potent anti-inflammatory effects by inhibiting nitric oxide (NO) production. |
| Which extraction method provides the highest yield? | Pressurized Liquid Extraction (PLE) has been shown to produce a significantly higher total oleoresin yield (21.52%) compared to other methods. However, for specifically targeting lignans, Supercritical CO2 Extraction (SCFE) is a highly efficient and "green" alternative that yields a clean extract. For general lab-scale work, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer a balance of high efficiency, reduced solvent consumption, and speed compared to conventional maceration or Soxhlet extraction. |
| What are the most effective solvents for this compound extraction? | The choice of solvent depends on the chosen extraction technique and desired selectivity. • Ethanol/Methanol: Good all-purpose polar solvents for extracting a broad range of compounds, including lignans. Absolute ethanol is considered a "green" solvent. • n-Hexane: A non-polar solvent effective for extracting lipophilic compounds and myristicin, often used in MAE and UAE. • Supercritical CO2: A non-polar, non-toxic, and highly tunable solvent used in SCFE, ideal for producing high-purity extracts free of residual organic solvents. |
| How can I purify this compound from the crude extract? | A multi-step purification process is required. A common workflow involves: 1. Initial Extraction: Using a method like MAE, SCFE, or maceration. 2. De-fatting: If using a polar solvent like methanol, chill the extract to precipitate and filter out lipids.3. Fractionation: Use liquid-liquid extraction or flash chromatography on silica gel to separate the extract into fractions of varying polarity.4. Isolation: Employ preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate pure this compound from the enriched fractions. |
| What analytical methods are used to identify and quantify this compound? | Identification: Structural elucidation is performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).Quantification: The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and selectivity needed for accurate measurement in complex matrices like plant extracts or plasma. HPLC with UV or PDA detection can also be used but may be less sensitive. |
| What are the stability and storage considerations for this compound? | This compound is relatively stable in plasma during short-term storage, multiple freeze-thaw cycles, and post-processing in an autosampler. For long-term storage of extracts or purified compounds, it is advisable to store them at -20°C or below in airtight containers, protected from light, to prevent potential degradation. When concentrating extracts, use reduced pressure and low temperatures (e.g., 40°C) to minimize thermal degradation. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of oleoresin and key compounds from Myristica fragrans.
| Extraction Method | Solvent | Time | Yield (%) | Key Findings & Remarks |
| Maceration | Absolute Ethanol | 3 days | 9.63 | A conventional method; serves as a baseline but is time-consuming. |
| Ultrasound-Assisted (UAE) | Absolute Ethanol | 10 min | 8.26 | A "green" and rapid method providing a yield comparable to 3-day maceration. |
| Soxhlet Extraction | 70% Methanol | Not specified | 12.8 | Effective but can be slow and may risk thermal degradation of some compounds. |
| Supercritical CO2 (SCFE) | CO2 | 15-60 min | 10-12 | Produces a clean extract with no residual solvent. Yield is comparable to Water Steam Distillation (WSD), but the chemical profile differs, with higher sabinene content. |
| Water Steam Distillation (WSD) | Water | 24 hours | 10-11 | Primarily for essential oils. Yields a higher myristicin content (30.30%) compared to SCFE (16.22%). |
| Pressurized Liquid Extraction (PLE) | Not specified | Not specified | 21.52 | Showed the highest overall oleoresin yield among compared methods. |
| Microwave-Assisted (MAE) | n-Hexane & Water | 10 min | Not specified | Proven to be the most effective for myristicin extraction due to superior disruption of the plant matrix. |
Experimental Protocols
Detailed methodologies for key extraction experiments are provided below.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Nutmeg Oleoresin
-
Objective: To rapidly extract oleoresin from nutmeg powder using a green solvent.
-
Materials & Reagents:
-
Dried, finely powdered Myristica fragrans seeds.
-
Absolute ethanol.
-
-
Equipment:
-
Ultrasound generator with a probe (sonotrode).
-
Beaker or extraction vessel.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
-
-
Procedure:
-
Weigh 10 g of fine nutmeg powder and place it into a beaker.
-
Add 40 mL of absolute ethanol to achieve a 1:4 solid-to-solvent ratio.
-
Immerse the ultrasound probe tip approximately 5 mm into the slurry.
-
Apply ultrasonic radiation at 40% of the maximum output power for 10 minutes.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtered extract under vacuum using a rotary evaporator at a temperature of 40°C to remove the ethanol and obtain the oleoresin.
-
Protocol 2: Supercritical CO2 Extraction (SCFE)
-
Objective: To obtain a high-purity, solvent-free this compound-rich extract.
-
Materials & Reagents:
-
Dried, powdered Myristica fragrans seeds.
-
Food-grade carbon dioxide (CO2).
-
-
Equipment:
-
Supercritical Fluid Extraction system.
-
-
Procedure:
-
Load the extraction vessel with a known quantity of powdered nutmeg (e.g., 24.00 kg).
-
Set the extraction parameters: pressure at 20 MPa and temperature at 50°C.
-
Pump CO2 through the vessel at a constant flow rate (e.g., 280 kg/h ) for a set duration (e.g., 2 hours).
-
Set the separator conditions (e.g., 8 MPa and 50°C) to allow the CO2 to return to a gaseous state while the extracted compounds precipitate and are collected.
-
The resulting viscous oil is the crude SCFE extract, ready for further purification.
-
Protocol 3: Maceration (Conventional Method)
-
Objective: To extract compounds using a simple, conventional soaking method.
-
Materials & Reagents:
-
Dried, finely powdered Myristica fragrans seeds.
-
Absolute ethanol.
-
-
Equipment:
-
Airtight container (e.g., glass jar).
-
Shaker or magnetic stirrer (optional).
-
Filtration apparatus.
-
Rotary evaporator.
-
-
Procedure:
-
Place a known amount of nutmeg powder into the airtight container.
-
Add absolute ethanol at a 1:4 powder-to-solvent ratio (w/v).
-
Seal the container and let it stand for 3 days at room temperature, with occasional agitation to ensure thorough mixing.
-
After 3 days, filter the mixture to separate the ethanolic extract.
-
Concentrate the filtrate under vacuum using a rotary evaporator at 40°C to yield the crude oleoresin.
-
Visualizations
Diagrams illustrating key workflows and relationships in this compound extraction.
Caption: General experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for addressing low this compound yield.
Caption: Logical relationship between key parameters and optimization goals.
References
Technical Support Center: Myrislignan Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Myrislignan using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound quantification?
A typical starting point for developing an HPLC method for this compound involves a reversed-phase C18 column. The mobile phase generally consists of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.[1][2] A gradient elution is often employed to ensure good separation from other components that may be present in the sample matrix.[2] Detection is commonly performed using a UV detector, as lignans generally exhibit UV absorbance.[3]
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid[1] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of B, increase over run |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | ~282 nm |
| Injection Volume | 10-20 µL |
Q2: My chromatogram shows no peaks, or the this compound peak is much smaller than expected. What should I do?
This issue can stem from several sources, ranging from the sample itself to instrument malfunction.
Potential Causes and Solutions:
-
Sample Degradation: this compound, like many phenolic compounds, can be susceptible to degradation. Ensure proper sample storage (cool and dark) and consider preparing fresh samples. Some lignans have shown low stability and require cold storage in the dark.
-
Incorrect Wavelength: Verify that the UV detector is set to the absorbance maximum of this compound, which is typically around 282 nm.
-
Injection Issues:
-
Ensure the autosampler is correctly aspirating and injecting the sample. Check for air bubbles in the sample loop.
-
A worn injector seal or a clogged needle can also lead to injection failures.
-
-
No Mobile Phase Flow: Check the mobile phase reservoirs to ensure they are not empty. Verify that the pump is on and delivering the mobile phase at the set flow rate.
-
Detector Malfunction: The detector lamp may be off or have reached the end of its lifespan.
Q3: The this compound peak is tailing. How can I improve the peak shape?
Peak tailing is a common issue in reversed-phase HPLC and can affect the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, causing tailing.
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2-3) by adding formic or acetic acid can suppress the ionization of silanol groups, thereby reducing these interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Try diluting the sample or reducing the injection volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure.
-
Table 2: Effect of Mobile Phase pH on Peak Shape for Polar Analytes
| Mobile Phase pH | Silanol Group State | Analyte Interaction | Resulting Peak Shape |
| High (> 5) | Ionized (SiO-) | Strong secondary interactions | Tailing |
| Low (2-3) | Protonated (SiOH) | Minimized secondary interactions | Symmetrical |
Q4: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the source of these peaks?
Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample. They can arise from various sources of contamination.
Potential Causes and Solutions:
-
Mobile Phase Contamination: Impurities in the solvents or water used to prepare the mobile phase are a common cause.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase can also help.
-
-
System Contamination: Carryover from previous injections is a frequent culprit.
-
Solution: Run a blank injection (injecting only the mobile phase) to see if the ghost peak is still present. If so, flush the injector and the entire system with a strong solvent.
-
-
Sample Preparation: Contaminants can be introduced during sample preparation from vials, caps, or solvents used for extraction.
-
Solution: Use high-quality, clean vials and caps. Run a blank of your sample preparation procedure to identify the source of contamination.
-
Q5: The retention time of this compound is shifting between injections. What could be the cause?
Consistent retention times are crucial for reliable peak identification and quantification. Shifts in retention time can indicate a problem with the stability of the HPLC system.
Potential Causes and Solutions:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.
-
Solution: Ensure the column is adequately equilibrated between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.
-
-
Mobile Phase Composition: Changes in the mobile phase composition, such as the evaporation of a volatile component or inconsistent mixing, can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: The temperature of the column can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Flow Rate Inconsistency: A leak in the system or a problem with the pump can cause the flow rate to fluctuate, leading to unstable retention times.
-
Solution: Check for any leaks in the system, particularly at the fittings. If no leaks are found, the pump may require maintenance.
-
Experimental Protocol: General HPLC Method
This section provides a general methodology for the quantification of this compound. Note that this method may require optimization for specific sample matrices.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
The sample preparation method will depend on the matrix (e.g., plant extract, plasma). A common approach for plant extracts is solvent extraction followed by filtration. For plasma samples, protein precipitation or solid-phase extraction (SPE) may be necessary.
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
References
- 1. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Myrislignan In Vitro Experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals reduce variability in in vitro experiments involving Myrislignan.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound stock and working solutions?
A: this compound is a lipophilic compound with low aqueous solubility.
-
Stock Solution: Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a strong organic solvent effective for a wide array of organic materials.[1] Ensure complete dissolution by vortexing or sonicating. Store stock solutions in small, single-use aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2][3]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentrations using your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.
Q2: What are the essential controls to include in my experiments?
A: To ensure that the observed effects are solely due to this compound, you must include the following controls:
-
Vehicle Control: This is the most critical control. Treat cells with the same final concentration of DMSO as is present in the highest concentration of your this compound treatment group. This accounts for any effects of the solvent on cell viability and function.
-
Untreated Control: Cells that are handled identically to the treated groups but receive no this compound or vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control (Assay Dependent): A known compound or treatment that elicits a predictable response in your assay (e.g., a known inducer of apoptosis or inflammation). This confirms that your assay is working correctly.
Q3: this compound stability seems variable. How can I ensure its integrity?
A: Lignans are generally stable, but improper storage can lead to degradation.[4] Studies on this compound have shown it to be fairly stable in plasma and under various storage conditions for analysis.[2]
-
Storage: Store the solid compound in a cool, dark, and dry place. Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C.
-
Handling: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted this compound in aqueous culture medium for extended periods before use.
Q4: What are common causes of variability in cell-based assays?
A: Variability can stem from multiple sources related to cell culture practices.
-
Cell Passage Number: Cells can change phenotypically over many passages. Use cells within a consistent and limited passage number range for all related experiments.
-
Cell Seeding Density: Even slight variations in the initial number of cells seeded can lead to significant differences in results. Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes.
-
Serum Variability: The composition of fetal bovine serum (FBS) varies between lots and can significantly impact cell growth and response to stimuli. If possible, test and reserve a large batch of serum for an entire series of experiments.
-
Contamination: Mycoplasma contamination is a common, often undetected issue that can alter cellular responses. Perform routine testing for mycoplasma.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the plate. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. 3. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound are added. | 1. Ensure a single-cell suspension before plating; gently swirl the flask before each aspiration. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity buffer. 3. Calibrate pipettes regularly. For small volumes, use reverse pipetting. |
| Inconsistent Results Between Experiments | 1. Cell State Variation: Differences in cell passage number, confluency, or health. 2. Reagent Variability: Using different lots of serum, media, or other critical reagents. 3. Compound Degradation: this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | 1. Standardize your cell culture workflow. Use cells from the same passage range and seed them at the same confluency. 2. Use a single, pre-tested lot of FBS and other reagents for the entire study. 3. Prepare fresh working solutions from single-use frozen aliquots of the stock solution for each experiment. |
| No/Low Bioactivity Observed | 1. Incorrect Concentration: The concentrations used may be too low to elicit a response in your specific cell line. 2. Compound Precipitation: this compound may have precipitated out of the aqueous culture medium. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to this compound's mechanism of action. | 1. Perform a dose-response study over a wide concentration range (e.g., logarithmic scale from nM to high µM) to determine the optimal working range. 2. Visually inspect the media in wells for precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. 3. Review literature to select a cell line known to be responsive or test multiple cell lines. |
| High Background Signal in Assay | 1. Reagent Contamination: Contaminated buffers or reagents. 2. Insufficient Washing: Inadequate removal of unbound antibodies or detection reagents (e.g., in Western Blot or ELISA). 3. Cross-Reactivity: Non-specific binding of antibodies. | 1. Prepare fresh buffers and solutions. Use sterile, filtered reagents. 2. Increase the number and duration of wash steps in your protocol. 3. Increase the concentration of the blocking agent or the duration of the blocking step. Titrate your antibody to find the optimal concentration. |
Quantitative Data Summary
The following table summarizes reported bioactivity for this compound. Researchers should perform their own dose-response experiments to confirm activity in their specific model system.
| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| This compound | RAW264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | 21.2 |
Experimental Protocols
Protocol 1: Cell Viability by MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (untreated and vehicle controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
Protocol 2: Protein Expression by Western Blot
Western blotting is used to detect specific proteins in a sample.
-
Sample Preparation:
-
Culture and treat cells with this compound in 6-well plates or larger culture dishes.
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant (lysate) using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved (e.g., 1.5 hours at 100V).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate PVDF membranes with methanol before use.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD imager or X-ray film. Analyze the band intensities using image analysis software.
-
Visualizations
Caption: A standard workflow for this compound in vitro cell-based assays.
Caption: A decision tree to diagnose sources of experimental variability.
Caption: this compound inhibits NF-κB activation by targeting the IKK complex.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Myrislignan Technical Support Center: Troubleshooting Degradation and Ensuring Stability
For researchers, scientists, and drug development professionals working with myrislignan, ensuring its stability is critical for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating this compound degradation, along with detailed experimental protocols and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound.
Q1: I'm seeing unexpected variability in my experimental results. Could this compound degradation be the cause?
A1: Yes, unexpected variability is a common indicator of compound instability. If you observe inconsistent results between experiments or even within the same experimental run, it is prudent to assess the stability of your this compound stock and working solutions.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately verify that your this compound is stored under the recommended conditions.
-
Aliquot Your Stock: If you are repeatedly using a single stock solution, consider aliquoting it into smaller, single-use vials to minimize freeze-thaw cycles.
-
Perform a Quick Purity Check: If you have access to analytical instrumentation like HPLC, perform a quick analysis of your stock solution to check for the appearance of degradation products.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of your stock solution for your next experiment.
Q2: What are the optimal storage conditions for solid this compound and its solutions?
A2: While comprehensive degradation kinetic studies on pure this compound are not extensively available in the public domain, based on studies of related compounds and general best practices for lignans, the following conditions are recommended:
| Form | Temperature | Light Conditions | Container | Notes |
| Solid (Bulk Powder) | Approximately 5°C | Protected from light | Sealed, airtight amber glass vial | For long-term storage, a desiccator can be used to minimize moisture exposure. |
| Stock Solution (in DMSO) | 4°C | Protected from light | Tightly sealed vial | One study specifically mentions dissolving this compound in DMSO and storing it at 4°C[1]. |
| Working Solutions (in aqueous buffer) | Prepare fresh before use | N/A | N/A | The stability of this compound in aqueous solutions at different pH values has not been extensively reported. It is best practice to prepare these solutions immediately before an experiment. |
Q3: this compound seems to be stable in plasma for pharmacokinetic studies. Does this mean it's stable under my experimental conditions?
A3: Not necessarily. Studies have shown that this compound is stable in mouse and rat plasma under typical bioanalytical conditions, including short-term at room temperature (4 hours), multiple freeze-thaw cycles, and long-term at -20°C for up to 60 days[2][3]. However, the matrix of your experiment (e.g., cell culture media, different buffer systems, presence of other reagents) can significantly impact stability. The stability in plasma is a good indicator of its robustness in a biological matrix but should not be extrapolated to all conditions without verification.
Q4: I don't have access to sophisticated analytical equipment. How can I qualitatively assess if this compound is degrading?
A4: While quantitative analysis is ideal, you can look for qualitative signs of degradation:
-
Color Change: A noticeable change in the color of your stock solution can indicate chemical changes.
-
Precipitation: The formation of precipitates in a solution that was previously clear may suggest degradation or solubility issues.
-
Reduced Biological Activity: A consistent decrease in the expected biological effect in your assays can be an indirect indicator of compound degradation.
If you observe any of these, it is highly recommended to acquire a fresh batch of this compound or collaborate with an analytical chemistry lab to assess the purity of your current stock.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Assessment
This protocol is adapted from methods used for the analysis of this compound in biological matrices and can be used to assess the purity of your this compound stock and monitor for degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 2.5 μm, 2.1 × 50 mm)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound reference standard
-
Solvent for sample preparation (e.g., acetonitrile or methanol)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your this compound reference standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a sample of the this compound solution you wish to test, diluted to a similar concentration.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL
-
UV Detection Wavelength: Determined by running a UV scan of this compound (typically in the range of 254-280 nm for lignans).
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Run a linear gradient to increase the percentage of Mobile Phase B over several minutes to elute this compound.
-
Hold at a high percentage of Mobile Phase B to wash the column.
-
Return to the initial conditions and equilibrate the column before the next injection. (Note: The exact gradient program should be optimized for your specific column and system to achieve good separation of this compound from any potential impurities or degradation products.)
-
-
-
Data Analysis:
-
Inject the reference standard to determine the retention time of pure this compound.
-
Inject your test sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the this compound peak in your test sample compared to a freshly prepared standard can indicate degradation.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by this compound degradation.
Caption: A generalized workflow for conducting a stability study of this compound under various experimental conditions.
References
- 1. This compound Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Myrislignan in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of Myrislignan in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by co-eluting components from the sample matrix.[1] In plasma, these interfering components can include phospholipids, salts, and proteins.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the quantitative results.[1]
Q2: Why are plasma samples particularly challenging for matrix effects in this compound analysis?
A2: Plasma is a complex biological matrix containing high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[1] During sample preparation, these components can be co-extracted with this compound. If they co-elute during chromatography, they can compete with this compound for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What is a suitable internal standard (IS) for this compound analysis and why is it important?
A4: A suitable internal standard is crucial for compensating for matrix effects and other variations during sample preparation and analysis. For this compound, researchers have successfully used podophyllotoxin and dehydrodiisoeugenol as internal standards. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. Since a SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of matrix effect, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound signal intensity or poor sensitivity. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 2. Improve Chromatographic Separation: Modify the LC gradient, change the analytical column, or adjust the mobile phase to separate this compound from the interfering peaks. 3. Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of matrix components. |
| High variability in this compound peak areas between replicate injections. | Inconsistent Matrix Effects: The composition of the plasma matrix is varying between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as this compound, normalizing the response. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same blank plasma matrix as the study samples to ensure consistent matrix effects across the analytical run. |
| Poor recovery of this compound. | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation) is not effectively extracting this compound from the plasma. | 1. Optimize Extraction Solvent: For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma. 2. Switch Extraction Method: If protein precipitation gives poor recovery, consider SPE or LLE, which can provide cleaner extracts and better recovery. |
| Unexpected peaks interfering with this compound or the internal standard. | Endogenous Plasma Components: The interfering peaks may be from phospholipids or other endogenous substances not removed during sample preparation. | 1. Phospholipid Removal: Specialized SPE cartridges or techniques can be used to specifically remove phospholipids. 2. Enhance Chromatographic Resolution: Adjusting the LC method can help separate these interfering peaks from the analyte and IS. |
Quantitative Data on Matrix Effects and Recovery
The following tables summarize quantitative data from published studies on the LC-MS/MS analysis of this compound in plasma, highlighting the effectiveness of different sample preparation methods.
Table 1: Matrix Effect and Recovery Data for this compound Analysis
| Sample Preparation Method | Species | Matrix Effect (%) | Extraction Recovery (%) | Internal Standard | Reference |
| Protein Precipitation with Methanol | Rat | 96.57 ± 4.12 | 90.16 ± 5.03 | Podophyllotoxin | |
| Liquid-Liquid Extraction with Acetonitrile | Mouse | 91.61 ± 3.63 | 101.83 - 109.33 | Dehydrodiisoeugenol | |
| Solid-Phase Extraction | Rat | Not explicitly reported, but method showed good precision. | > 90 | Not specified in abstract. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on the method described by Zhu et al. (2016).
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 11,000 rpm for 10 minutes.
-
Transfer 350 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness at 45°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 11,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure and should be optimized for this compound analysis.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water through it.
-
Load the Sample: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.
-
Elute the Analyte: Elute this compound and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
Selecting an appropriate internal standard for Myrislignan quantification
Technical Support Center: Myrislignan Quantification
This technical support center provides guidance on selecting an appropriate internal standard (IS) for the accurate quantification of this compound, a naturally occurring lignan with various pharmacological activities.[1] The information is intended for researchers, scientists, and drug development professionals utilizing chromatographic techniques such as HPLC and GC.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate quantification?
An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, this compound) that is added in a constant amount to all samples, including calibration standards and quality controls.[2][3] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the quantitative results.[2][3]
Q2: What are the key characteristics of an ideal internal standard for this compound analysis?
An ideal internal standard for this compound should exhibit the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure comparable behavior during extraction and chromatography.
-
Not Naturally Present: The selected compound must not be naturally present in the sample matrix being analyzed.
-
Chromatographic Resolution: It should be well-resolved from this compound and other components in the sample chromatogram.
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.
-
Commercial Availability and Purity: It should be readily available in high purity.
Q3: What are some potential internal standards for this compound quantification?
Based on literature and chemical properties, several compounds can be considered as potential internal standards for this compound. The selection will depend on the specific analytical method (HPLC-UV, LC-MS, GC-MS) and the sample matrix.
| Internal Standard Candidate | Rationale for Selection | Considerations |
| Dehydrodiisoeugenol | A lignan with structural similarities to this compound. Has been successfully used as an internal standard for this compound quantification in mouse plasma by LC-MS/MS. | Verify its absence in the specific sample matrix. |
| Podophyllotoxin | A lignan with a more complex structure. It has been used as an internal standard for this compound quantification in rat plasma by UHPLC-MS. | May have different extraction recovery and ionization efficiency compared to this compound. |
| Other Lignans (e.g., Secoisolariciresinol, Matairesinol, Pinoresinol) | These compounds share the basic lignan backbone and are likely to have similar chromatographic behavior. | Essential to confirm their absence in the sample matrix through preliminary screening. |
| Isotopically Labeled this compound (e.g., d3-Myrislignan) | The ideal internal standard as it has nearly identical chemical and physical properties to the analyte. | Often expensive and may not be commercially available. |
| Structurally Related Phenolic Compounds (e.g., Isoeugenol) | These compounds share some structural motifs with this compound and are suitable for GC-MS analysis. | May exhibit different polarity and volatility, affecting chromatographic retention. |
Troubleshooting Guide: Internal Standard Selection and Performance
This guide addresses common issues encountered during the selection and use of an internal standard for this compound quantification.
Issue 1: High Variability in Internal Standard Peak Area
-
Potential Cause: Inconsistent sample preparation, injection volume variability, or ion suppression/enhancement in LC-MS.
-
Troubleshooting Steps:
-
Verify Pipetting and Dilution Accuracy: Ensure that the internal standard is added precisely and consistently to all samples.
-
Ensure Thorough Mixing: Vortex or mix samples adequately after adding the internal standard to ensure homogeneity.
-
Check for Matrix Effects (LC-MS): Infuse the internal standard post-column while injecting a blank matrix extract to observe any signal suppression or enhancement at the retention time of the internal standard.
-
Inspect the Autosampler: Check for air bubbles in the syringe and ensure the injection needle is properly seated.
-
Issue 2: Poor Resolution Between this compound and the Internal Standard
-
Potential Cause: Inappropriate chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry).
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio or change the organic solvent (e.g., from acetonitrile to methanol).
-
Modify Gradient Profile: Adjust the slope of the gradient to improve separation.
-
Select a Different Column: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
Issue 3: Internal Standard Not Detected or Low Response
-
Potential Cause: Degradation of the internal standard, poor extraction recovery, or incorrect instrument settings.
-
Troubleshooting Steps:
-
Assess Stability: Prepare a solution of the internal standard in the sample matrix and analyze it over time to check for degradation.
-
Evaluate Extraction Recovery: Spike a known amount of the internal standard into a blank matrix and compare the peak area to that of a pure standard solution to determine the extraction efficiency.
-
Verify Instrument Parameters: Ensure that the detector wavelength (for HPLC-UV) or mass transition (for LC-MS/MS) is correctly set for the internal standard.
-
Experimental Workflow and Methodologies
Below are generalized protocols for the quantification of this compound using an internal standard with HPLC-UV and LC-MS/MS.
Method 1: Quantification of this compound by LC-MS/MS
This method is adapted from a study that quantified this compound in mouse plasma using dehydrodiisoeugenol as the internal standard.
1. Sample Preparation:
- To 50 µL of plasma, add 10 µL of the internal standard working solution (Dehydrodiisoeugenol in methanol).
- Add 150 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Positive ion mode with multiple reaction monitoring (MRM).
- This compound transition: m/z 375.2 → 167.1
- Dehydrodiisoeugenol (IS) transition: m/z 327.2 → 296.1
Method 2: Quantification of this compound by UHPLC-MS
This method is based on a study that quantified this compound in rat plasma using podophyllotoxin as the internal standard.
1. Sample Preparation:
- To 100 µL of plasma, add 20 µL of the internal standard working solution (Podophyllotoxin in methanol).
- Add 400 µL of methanol to precipitate proteins.
- Vortex for 3 minutes and centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.
2. UHPLC-MS Conditions:
- Column: C18 column (e.g., 50 x 4.6 mm, 3.0 µm).
- Mobile Phase: Isocratic mixture of methanol and water containing 0.1% acetic acid (80:20, v/v).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Positive ion mode with selected ion monitoring (SIM).
- This compound: m/z 397 [M+Na]+
- Podophyllotoxin (IS): m/z 437 [M+Na]+
Visual Summaries
Caption: Workflow for Selecting an Internal Standard.
Caption: Troubleshooting Logic for Internal Standard Issues.
References
- 1. Determination of this compound levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Avoiding Myrislignan precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Myrislignan precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a lignan, a class of polyphenolic compounds, isolated from plants such as Myristica fragrans (nutmeg). It is recognized for its anti-inflammatory and anti-parasitic properties. Mechanistically, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a dose-dependent reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cells.[1] Additionally, this compound exhibits activity against the parasite Toxoplasma gondii by inducing mitochondrial dysfunction.[2]
Q2: What are the primary reasons for this compound precipitation in aqueous buffers?
This compound, like many lignans, is a lipophilic compound with limited aqueous solubility. Precipitation in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Intrinsic Aqueous Solubility: The chemical structure of this compound makes it inherently more soluble in organic solvents than in water.
-
"Crashing Out" upon Dilution: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to rapidly precipitate out of solution.
-
Exceeding the Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its maximum solubility under those specific conditions (e.g., pH, temperature, buffer composition).
-
Buffer Composition and pH: The solubility of this compound can be influenced by the pH and ionic strength of the buffer. While specific data for this compound in various buffers is limited, ionizable compounds can exhibit significant solubility changes with pH.
-
Temperature Effects: Solubility is temperature-dependent. A decrease in temperature, for instance during storage, can lead to precipitation.
-
Compound Aggregation: At concentrations above its critical aggregation concentration, this compound may form aggregates that can lead to precipitation.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It has been shown to be an effective solvent for this compound, with one supplier indicating a solubility of 100 mg/mL in fresh DMSO.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid cytotoxicity.
Q4: Is there any information on the stability of this compound in solution?
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer.
This is a common phenomenon known as "crashing out." Here are several steps to troubleshoot this issue:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Process:
-
Pre-warm the aqueous buffer: Warming the buffer to the experimental temperature (e.g., 37°C) can help maintain solubility.
-
Vortex during addition: Vigorously vortex the aqueous buffer while adding the this compound stock solution dropwise. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Use a larger volume of buffer: Increasing the final volume of the aqueous buffer can help to keep the this compound concentration below its solubility limit.
-
-
Employ a Co-solvent System: If your experimental system allows, a small percentage of a water-miscible organic co-solvent can be included in the final aqueous buffer. For example, maintaining a final DMSO concentration of 0.1-0.5% may be sufficient to keep this compound in solution. Always include a vehicle control with the same final co-solvent concentration.
-
Consider an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the final aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then further dilute this intermediate solution into the final aqueous medium.
Issue 2: this compound precipitates out of the aqueous buffer over time during the experiment.
This suggests that the solution is supersaturated and not thermodynamically stable.
-
Determine the Kinetic Solubility: Before conducting a lengthy experiment, perform a preliminary test to determine the concentration at which this compound remains in solution in your specific aqueous buffer for the duration of your experiment. This can be done by preparing different concentrations, incubating them under the same conditions as your experiment, and visually inspecting for precipitation at various time points.
-
Use Solubility-Enhancing Excipients: For more complex formulations, especially in drug development, the use of excipients can be explored. These include:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous phase.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, enhancing its solubility.
-
-
pH Adjustment (with caution): While the effect of pH on this compound solubility is not well-documented, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. However, this must be done with caution to ensure the pH remains compatible with the experimental system and does not affect the biological activity of this compound.
Data Presentation
Table 1: this compound Solubility and Stock Solution Recommendations
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C₂₁H₂₆O₆ | - |
| Molecular Weight | 374.43 g/mol | [1] |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 100 mg/mL (267.07 mM) | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | General Cell Culture Guideline |
Table 2: Example Concentrations of this compound Used in In Vitro Experiments
| Application | Cell Line | Stock Solution | Final Concentrations Tested | Culture Medium | Source |
| Anti-parasitic activity | Vero cells | 25 mg/mL in DMSO | 20, 30, 40, 50, 60, 70 µg/mL | DMEM with 1% FBS | |
| Anti-inflammatory activity | RAW 264.7 macrophages | Not specified | 1, 5, 10 µM | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is adapted from a study investigating the anti-parasitic activity of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM with 1% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to a final concentration of 25 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the highest desired final concentration of this compound, perform a serial dilution. For example, to achieve a final concentration of 70 µg/mL in a final volume of 1 mL, add 2.8 µL of the 25 mg/mL stock solution to 997.2 µL of pre-warmed cell culture medium.
-
Crucially , while adding the this compound stock solution, vortex the cell culture medium to ensure rapid and thorough mixing.
-
Prepare lower concentrations by further serially diluting the highest concentration working solution in the cell culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to account for any effects of the solvent on the cells.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
Interpreting unexpected results in Myrislignan bioassays
Technical Support Center: Myrislignan Bioassays
This technical support center provides troubleshooting guidance and detailed protocols for researchers working with this compound, a lignan recognized for its anti-inflammatory properties.[1] The primary focus is on interpreting unexpected results in common bioassays used to evaluate its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound bioassays.
Q1: this compound is not showing the expected inhibitory effect on NF-κB activation in my luciferase reporter assay. What could be the cause?
A1: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Cell Health and Confluency: Ensure cells are healthy and were at an optimal confluency (typically 70-80%) during transfection and treatment. Over-confluent or unhealthy cells can respond poorly to stimuli.
-
Reagent Quality: Verify the activity of your NF-κB inducing agent (e.g., LPS, TNF-α). Prepare fresh solutions, as repeated freeze-thaw cycles can degrade them. Also, confirm the quality of your plasmid DNA and transfection reagent.[2]
-
This compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.1%). Prepare fresh dilutions of this compound for each experiment, as the compound's stability in media over long incubation times may vary.
-
Stimulation Time: The timing of stimulus and treatment is critical. For LPS-induced NF-κB activation in RAW 264.7 macrophages, peak p65 nuclear translocation can occur within 30 minutes to 2 hours.[3][4] If you are adding this compound concurrently with LPS, its inhibitory effect might be less pronounced than with a pre-incubation period.
-
Reporter System Issues: The lack of signal could stem from issues with the luciferase assay itself, such as expired or improperly stored reagents. Use a positive control for NF-κB activation without this compound to ensure the reporter system is working correctly.
Q2: I'm seeing inconsistent or variable results between replicates in my this compound experiments.
A2: High variability can obscure the true effect of your compound. To improve consistency:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound and adding reagents to 96-well plates. Use calibrated pipettes and consider preparing a master mix for treatments to be added to replicate wells.
-
Cell Plating Uniformity: Uneven cell distribution in assay plates can be a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate techniques to avoid edge effects.
-
Normalization: For reporter assays, it is crucial to normalize the data. Co-transfecting with a control reporter plasmid (e.g., Renilla luciferase) can account for variations in transfection efficiency and cell number. For Western blots, normalize the protein of interest to a loading control like β-actin or GAPDH.
Q3: In my Western blot for phosphorylated p38 MAPK, the bands are weak or absent after this compound treatment, but the total p38 MAPK levels also seem to decrease. Is this expected?
A3: While this compound is expected to decrease the phosphorylation of p38 MAPK, a significant decrease in total p38 levels is not the primary reported mechanism and may indicate an experimental issue or a cytotoxic effect.
-
Cytotoxicity: High concentrations of this compound could induce cytotoxicity or apoptosis, leading to overall protein degradation. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration. One study noted no significant cytotoxicity in Vero cells at concentrations below 132 μg/ml.
-
Protein Loading: Inaccurate protein quantification can lead to unequal loading between lanes. Re-quantify your protein lysates using a reliable method like the BCA assay and ensure equal amounts are loaded for all samples.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane. Staining the membrane with Ponceau S after transfer can provide a quick check of transfer uniformity across the blot.
-
Stripping and Re-probing: If you are stripping the membrane to probe for total p38 after probing for phospho-p38, the stripping process may have removed some of the protein. It is often recommended to run duplicate gels to probe for total and phosphorylated proteins separately.
Q4: I am observing off-target effects that are not consistent with NF-κB or MAPK inhibition. What other pathways might this compound be affecting?
A4: While the primary anti-inflammatory action of this compound is often attributed to NF-κB and MAPK pathway inhibition, it's possible it has other biological activities.
-
Mitochondrial Function: Studies have shown that this compound can interfere with mitochondrial function in Toxoplasma gondii, leading to decreased ATP levels. While this was observed in the parasite, it's conceivable that high concentrations could have effects on host cell mitochondria.
-
Other Lignans and Constituents: this compound is derived from nutmeg (Myristica fragrans), which contains numerous other bioactive compounds. Depending on the purity of the this compound sample, trace amounts of other compounds could contribute to unexpected biological effects.
-
Consider Broader Screening: If you consistently observe unexpected results, consider employing a broader screening approach, such as a kinase inhibitor profiling panel or a pathway-focused PCR array, to identify other potential targets.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's bioactivity.
Table 1: this compound Inhibitory Effects on Inflammatory Mediators
| Assay | Cell Line | Stimulant | Measured Effect | IC50 / Effective Concentration |
| iNOS Expression | Macrophages | LPS | Inhibition | Dose-dependent inhibition observed. |
| COX-2 Expression | Macrophages | LPS | Inhibition | Dose-dependent inhibition observed. |
| IL-6 Production | Macrophages | LPS | Inhibition | Noted inhibitory activity. |
| TNF-α Production | Macrophages | LPS | Inhibition | Noted inhibitory activity. |
Table 2: this compound Activity Against Toxoplasma gondii
| Assay | Target Organism/Cell | Measured Effect | EC50 / Effective Concentration |
| Tachyzoite Proliferation | T. gondii | Inhibition | 32.41 μg/ml |
| Tachyzoite Invasion | Vero cells | Reduction | 1.92% invasion rate at 70 μg/ml (vs. 14.63% control) |
| Cytotoxicity | Vero cells | CCK-8 Assay | No significant cytotoxicity below 132 μg/ml |
Experimental Protocols & Workflows
Protocol 1: NF-κB Luciferase Reporter Assay in RAW 264.7 Macrophages
This protocol is for assessing the effect of this compound on Lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.
-
Cell Culture & Transfection:
-
Plate RAW 264.7 cells in a 24-well plate at a density that will reach 70-80% confluency the next day.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment & Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group.
-
Incubate for an additional 6-8 hours.
-
-
Lysis & Luminescence Measurement:
-
Wash the cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the LPS-stimulated control.
-
Protocol 2: Western Blot for Phospho-p38 MAPK Inhibition
This protocol details the steps to measure the inhibitory effect of this compound on p38 MAPK phosphorylation.
-
Cell Culture & Treatment:
-
Plate cells (e.g., HeLa, RAW 264.7) and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate p38 activation with a known activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 30 minutes.
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE & Transfer:
-
Normalize protein samples to the same concentration and boil in Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., β-actin) for normalization.
-
Signaling Pathway Diagrams
This compound Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects in part by inhibiting the canonical NF-κB signaling pathway. Upon stimulation by agents like LPS, IKK phosphorylates IκBα, leading to its degradation. This releases the p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. This compound is proposed to interfere with this cascade, preventing the nuclear translocation of NF-κB and subsequent gene expression.
This compound Inhibition of the p38 MAPK Pathway
The p38 MAPK cascade is another key pathway in cellular responses to inflammatory stimuli. Stress signals activate a phosphorylation cascade (MKKK → MKK → p38). Activated, phosphorylated p38 (p-p38) then phosphorylates downstream transcription factors, leading to the expression of inflammatory mediators. This compound is thought to inhibit this pathway, reducing the levels of p-p38 and suppressing the inflammatory response.
References
Myrislignan Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments using Myrislignan. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lignan compound naturally found in nutmeg (Myristica fragrans). Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of the inflammatory response. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q3: What are the expected IC50/EC50 values for this compound?
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound can vary significantly depending on the cell line, the specific endpoint being measured (e.g., cell viability, cytokine inhibition), and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50/EC50 in your specific model system.[4] Refer to the data tables below for published values in various assays.
Q4: Can this compound affect cell viability?
This compound has been shown to have cytotoxic effects in some cancer cell lines, while exhibiting low toxicity in others.[1] For example, myristicin, a related compound, did not reduce the viability of RAW 264.7 mouse macrophages at concentrations up to 50 μM. It is essential to perform a cytotoxicity assay, such as an MTT or MTS assay, in parallel with your functional assays to distinguish between a specific inhibitory effect and general toxicity.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Question: My replicate wells for the same this compound concentration show significantly different results. What could be the cause?
-
Answer: High variability is often due to technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to different responses.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of both cells and compound dilutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is advisable to either avoid using the outer wells for experimental data points or to fill them with sterile PBS or media to create a humidity barrier.
-
Compound Precipitation: Visually inspect your diluted this compound solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or adjusting the solvent concentration.
-
Problem 2: The dose-response curve is not sigmoidal.
-
Question: My data does not fit a standard sigmoidal curve. What should I do?
-
Answer: A non-sigmoidal curve can indicate several things:
-
Inappropriate Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape. It is recommended to test a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Compound Insolubility: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau or a drop in the response that is not due to a biological effect.
-
Off-Target Effects: At very high concentrations, compounds can have off-target effects that may produce a U-shaped or bell-shaped curve.
-
Assay Interference: Natural products like lignans can sometimes interfere with assay readouts (e.g., absorbance or fluorescence). It is important to include proper controls, such as this compound in cell-free media, to check for such interference.
-
Problem 3: The observed IC50 value is significantly different from published values.
-
Question: My calculated IC50 for this compound is very different from what I've seen in the literature. Why might this be?
-
Answer: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Different Cell Lines: Cell lines can have vastly different sensitivities to a compound due to variations in protein expression, metabolic activity, and signaling pathways.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.
-
Assay Endpoint: The IC50 for cytotoxicity will likely be different from the EC50 for inhibiting the production of a specific cytokine.
-
Reagent Quality: Ensure the purity and integrity of your this compound stock.
-
Data Presentation
Table 1: Cytotoxicity of Lignans from Myristica fragrans in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lignan Compound | MCF-7 (Breast Cancer) | MTT | 51.95 | |
| meso-dihydroguaiaretic acid (DHGA) | H358 (Lung Cancer) | Not specified | 10.1 | |
| Macelignan | MCF-7 (Breast Cancer) | Not specified | 5.97 ± 0.33 µg/mL | |
| Macelignan | MDA-MB-231 (Breast Cancer) | Not specified | 7.67 ± 0.27 µg/mL | |
| Myrifragranone C | A2780 (Ovarian Cancer) | MTT | 14.1 | |
| Myrifragranone C | TOV-112D (Ovarian Cancer) | MTT | 16.9 | |
| Myrifragranone C | SK-OV3 (Ovarian Cancer) | MTT | 33.4 |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Cell Line | Stimulus | Endpoint | IC50/Effect | Reference |
| Myristicin | RAW 264.7 | dsRNA | IL-6 Production | Significant inhibition at 50 µM | |
| Myristicin | RAW 264.7 | dsRNA | TNF-α Production | Significant inhibition at 50 µM | |
| Lignans from U. rosea | RAW 264.7 | LPS | IL-6 Production | IC50 values ranging from 5 to 50 µM | |
| Ecdysanol A | RAW 264.7 | LPS | TNF-α Secretion | IC50 of 22.9 µM | |
| Ecdysanol F | RAW 264.7 | LPS | TNF-α Secretion | IC50 of 41.9 µM |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 100 mM stock solution of this compound in sterile DMSO.
- Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
- Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
- Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control.
- Incubate for 1 hour.
3. LPS Stimulation:
- Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
- Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Nitric Oxide Measurement (Griess Assay):
- After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
- Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample.
5. Data Analysis:
- Calculate the percentage of NO production inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using the MTT Assay
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with this compound. Include a "no cells" control (media only) for background subtraction.
2. MTT Assay:
- After the 24-hour incubation with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
- Carefully remove the media containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
3. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Purity Assessment of Commercially Available Myrislignan
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the purity of commercially available Myrislignan. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound? A1: The purity of commercially available this compound can vary between suppliers. High-quality batches suitable for research are typically offered with a purity of ≥98%. For instance, some standards used in pharmacokinetic studies have been reported with purities of 99.0%.[1] It is crucial to check the certificate of analysis (CoA) provided by the supplier for the specific batch you have purchased.
Q2: What are the most common impurities found in this compound samples? A2: Impurities can include residual solvents from the extraction and purification process, related lignans and neolignans from the natural source (Myristica fragrans), or degradation products.[2][3] Common related compounds from nutmeg include elemicin, isoelemicin, and licarin A.[2][3] Degradation can occur due to improper storage, such as exposure to light, high temperatures, or oxygen.
Q3: Which analytical techniques are most suitable for assessing this compound purity? A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantitative purity assessment. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Techniques like UHPLC-MS or LC-MS/MS offer high sensitivity and are particularly useful for detailed analysis.
Q4: How should I properly store my this compound sample to maintain its purity? A4: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the supplier's instructions.
Troubleshooting Guide
This guide addresses common issues encountered during the purity assessment of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected purity on HPLC. | 1. Sample degradation due to improper storage. 2. Inaccurate sample concentration. 3. Suboptimal HPLC method (e.g., poor peak resolution). 4. Contamination of solvent or sample vial. | 1. Review storage conditions. If degradation is suspected, acquire a new sample. 2. Prepare a fresh sample, ensuring the balance is calibrated and weighing is accurate. 3. Optimize the mobile phase, gradient, or column as per the detailed protocols below. 4. Use fresh, HPLC-grade solvents and new vials. |
| Multiple unexpected peaks in the chromatogram. | 1. Presence of impurities from the supplier. 2. Sample contamination during handling. 3. Sample degradation has occurred, creating new compounds. | 1. Compare the chromatogram to the supplier's CoA. Identify unknown peaks using LC-MS or GC-MS. 2. Re-prepare the sample using clean labware and fresh solvents. 3. Analyze the sample by LC-MS to identify the mass of the degradation products, which can help elucidate their structures. |
| Inconsistent retention times between runs. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation or contamination. 4. Fluctuation in flow rate. | 1. Use a column oven to maintain a stable temperature (e.g., 30 °C). 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Flush the column with a strong solvent or replace it if it's near the end of its lifespan. 4. Check the HPLC pump for leaks and ensure it is properly primed. |
| Poor peak shape (e.g., tailing or fronting). | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with the stationary phase. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase if possible. 3. Adjust the pH of the mobile phase or add an ion-pairing agent if applicable. |
Analytical Methodologies and Protocols
Accurate purity assessment relies on robust and validated analytical methods. Below are detailed protocols for the most common techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for quantitative purity analysis, typically calculated by the area percent method.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | LiChrospher 100 RP-18e (5 µm, 250 x 4.6 mm) | Hypersil C18 (3.0 µm, 50 mm × 4.6 mm) |
| Mobile Phase | Methanol:Water (73:27, v/v) | Methanol:Water with 0.1% Acetic Acid (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 282 nm | Not specified (part of a UHPLC-MS method) |
| Column Temp. | 28 °C | Not specified |
| Injection Vol. | 10-20 µL | Not specified |
| Sample Prep. | Dissolve sample in methanol to a known concentration (e.g., 1 mg/mL). | Dissolve sample in methanol. |
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or methanol to a final concentration of approximately 1 mg/mL.
-
System Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the main peak and identifying impurities.
Table 2: LC-MS Method Parameters for this compound Analysis
| Parameter | Condition 1 (UHPLC-MS) | Condition 2 (LC-MS/MS) |
|---|---|---|
| Column | Hypersil C18 (3.0 µm, 50 mm × 4.6 mm) | ACE Ultracore Super C18 (2.5 μm, 2.1 × 50 mm) |
| Mobile Phase | A: Water + 0.1% Acetic Acid; B: Methanol (Isocratic: 80% B) | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Monitored Ions | Selected Ion Monitoring (SIM) for [M+Na]⁺ at m/z 397 | Multiple Reaction Monitoring (MRM) |
| Capillary Temp. | 300 °C | Not specified |
| Spray Voltage | 3.5 kV | Not specified |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in methanol or the initial mobile phase.
-
LC-MS Analysis: Perform the analysis using the parameters outlined above.
-
Data Analysis:
-
Confirm the identity of the main peak by verifying its mass-to-charge ratio (m/z). For this compound (M.W. ≈ 374.4 g/mol ), expect to see ions such as [M+H]⁺ at m/z 375.
-
Analyze the mass spectra of impurity peaks to propose their potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and can be used to detect and identify impurities that are structurally different from this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Add an internal standard (e.g., TMS) if not already present in the solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Compare the acquired spectra with reference spectra for this compound to confirm its identity.
-
Look for unexpected signals in both the ¹H and ¹³C spectra, which may indicate the presence of impurities. The integration of impurity signals relative to the main compound signals can provide a semi-quantitative estimate of their levels.
-
Experimental Workflows and Diagrams
Visualizing the experimental process can help ensure a systematic and thorough approach to purity assessment.
Caption: General workflow for the purity assessment of a new this compound sample.
Caption: Decision tree for troubleshooting low purity results for this compound.
References
- 1. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Myrislignan's Anti-inflammatory Potential: A Comparative Analysis with Other Neolignans
Myrislignan, a neolignan predominantly isolated from Myristica fragrans (nutmeg), has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This guide provides a comparative analysis of the anti-inflammatory activity of this compound against other neolignans, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its potential.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of neolignans are often evaluated by their ability to inhibit key inflammatory mediators. A common in vitro model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory concentration (IC50) values for the suppression of nitric oxide (NO) production, a key inflammatory molecule, are presented below for this compound and other related neolignans.
| Compound | Source | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Myristica fragrans | LPS-induced Nitric Oxide Production | RAW 264.7 | 21.2 | [1] |
| Machilin D | Myristica fragrans | LPS-induced Nitric Oxide Production | RAW 264.7 | 18.5 | [1] |
| Myrifralignan C | Myristica fragrans | LPS-induced Nitric Oxide Production | RAW 264.7 | > 100 | [1] |
| Myrifralignan D | Myristica fragrans | LPS-induced Nitric Oxide Production | RAW 264.7 | 47.3 | [1] |
| Myrifralignan E | Myristica fragrans | LPS-induced Nitric Oxide Production | RAW 264.7 | 38.6 | [1] |
Note: Lower IC50 values indicate greater potency.
Beyond nitric oxide inhibition, this compound has been shown to dose-dependently suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages. This broad anti-inflammatory profile highlights its potential as a multi-target agent.
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Experimental evidence indicates that this compound treatment inhibits the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. This blockade leads to the downregulation of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with varying concentrations of this compound or other test compounds for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, NF-κB p65).
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A substrate is added to produce a chemiluminescent signal, which is detected and quantified.
-
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
This compound exhibits potent anti-inflammatory activity, comparable to and in some cases exceeding that of other neolignans. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its therapeutic potential. The provided data and protocols offer a valuable resource for researchers investigating the anti-inflammatory properties of this compound and other neolignans, facilitating further exploration and development in the field of anti-inflammatory drug discovery.
References
Pharmacokinetic Profile: Pure Myrislignan vs. Myristica fragrans Extract
A comparative analysis of the bioavailability and metabolic fate of myrislignan as a pure compound versus its natural form within Myristica fragrans extract reveals significant differences in absorption and systemic exposure. This guide provides a detailed comparison of their pharmacokinetic parameters, supported by experimental data, to inform researchers and drug development professionals in their work with this bioactive lignan.
This compound, a prominent lignan found in nutmeg (Myristica fragrans), has garnered interest for its diverse pharmacological activities.[1] However, its therapeutic potential is intrinsically linked to its pharmacokinetic behavior, which can vary substantially depending on the formulation administered. Understanding the differences in absorption, distribution, metabolism, and excretion between pure, isolated this compound and this compound within its natural matrix, the Myristica fragrans extract, is crucial for predicting its efficacy and safety.
Comparative Pharmacokinetic Data
A pivotal study comparing the oral administration of pure this compound and a Myristica fragrans extract (containing an equivalent dose of this compound) in rats demonstrated a marked difference in bioavailability. The data, summarized in the table below, indicates that pure this compound results in significantly higher plasma concentrations and overall systemic exposure compared to the extract form.[1]
| Pharmacokinetic Parameter | Pure this compound (Monomer) | Myristica fragrans Extract |
| Dose of this compound | 18.3 mg/kg | 18.3 mg/kg (in 0.33 g/kg extract) |
| Cmax (ng/mL) | 102.44 ± 16.51 | 55.67 ± 13.32 |
| AUC(0–t) (µg·h/L) | 156.11 ± 39.54 | 51.59 ± 20.30 |
| CLz/F | Lower | Higher |
Data sourced from a comparative pharmacokinetic study in rats.[1]
The peak plasma concentration (Cmax) of pure this compound was nearly double that observed for the extract.[1] Similarly, the total drug exposure over time, represented by the area under the concentration-time curve (AUC), was approximately three times greater for the pure compound.[1] These findings suggest that the oral absorption of this compound is considerably enhanced when administered in its isolated form. Conversely, the clearance rate (CLz/F) was higher for the extract group, indicating a faster elimination of this compound from the body when co-administered with other components of the nutmeg extract.
The observed differences in pharmacokinetics may be attributed to several factors. The complex matrix of the Myristica fragrans extract, containing numerous other phytochemicals, could influence the absorption and metabolism of this compound. These compounds may affect gastrointestinal transit time, solubility, or the activity of metabolic enzymes and drug transporters, thereby altering the bioavailability of this compound.
Experimental Protocols
The following is a detailed methodology for a comparative pharmacokinetic study, based on the protocols of the cited research.
1. Preparation of Dosing Solutions:
-
Pure this compound: Pure this compound (99.0% purity) was dissolved in a 0.5% aqueous solution of carboxymethyl cellulose sodium.
-
Myristica fragrans Extract: Dried powder of M. fragrans was extracted with 90% ethanol. The resulting extract was evaporated to dryness and the powdered residue was dissolved in a 0.5% carboxymethyl cellulose sodium aqueous solution to achieve the desired concentration of this compound.
2. Animal Study:
-
Subjects: Male Sprague-Dawley rats were used for the study.
-
Dosing: The animals were divided into two groups. One group received pure this compound orally at a dose of 18.3 mg/kg. The second group received the M. fragrans extract orally at a dose of 0.33 g/kg, which contained an equivalent dose of 18.3 mg/kg of this compound.
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-dosing. The plasma was separated by centrifugation and stored at -20°C until analysis.
3. Bioanalytical Method:
-
Instrumentation: An ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS) system was used for the quantification of this compound in plasma samples.
-
Sample Preparation: Plasma samples were treated to precipitate proteins and extract the analyte. Podophyllotoxin was used as an internal standard.
-
Chromatographic Conditions: The separation was achieved on a suitable C18 column with a gradient mobile phase.
-
Quantification: The concentration of this compound in the plasma samples was determined by constructing a calibration curve using known concentrations of the standard compound. The lower limit of quantitation was 0.75 ng/mL.
Experimental Workflow
The following diagram illustrates the general workflow of the comparative pharmacokinetic study.
Caption: Workflow of a comparative pharmacokinetic study.
Conclusion
The available data strongly indicates that the pharmacokinetic profile of this compound is significantly influenced by its formulation. When administered as a pure compound, this compound exhibits superior oral bioavailability compared to its administration as a component of Myristica fragrans extract. This has important implications for the development of this compound-based therapeutics, as the choice between a purified active pharmaceutical ingredient and a botanical extract will lead to different dosing requirements and potentially different clinical outcomes. Further research is warranted to identify the specific components within the Myristica fragrans extract that modulate the absorption and metabolism of this compound and to elucidate the underlying mechanisms.
References
Myrislignan: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Immediate Release
A deep dive into the anti-inflammatory potential of Myrislignan, a naturally derived compound, reveals a distinct mechanism of action compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its prospective therapeutic applications.
This compound, a lignan isolated from Myristica fragrans (nutmeg), has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In contrast, standard anti-inflammatory drugs operate through different pathways. NSAIDs, such as ibuprofen, primarily inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins.[3] Corticosteroids, like dexamethasone, exert their potent anti-inflammatory effects by binding to intracellular glucocorticoid receptors, which in turn modulate the transcription of a wide array of inflammatory genes.
This guide presents a comparative overview of the efficacy of this compound with these standard anti-inflammatory agents, focusing on key inflammatory markers and cellular pathways.
Quantitative Efficacy of Anti-Inflammatory Compounds
The following tables summarize the available quantitative data on the inhibitory effects of this compound, Dexamethasone, and Ibuprofen on various inflammatory mediators. It is important to note that a direct comparison of IC50 values is challenging due to variations in experimental setups across different studies.
Table 1: Efficacy of this compound against Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell Line | Inducer | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) | RAW 264.7 | LPS | 21.2 µM | [4] |
Table 2: Efficacy of Dexamethasone against Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell Line | Inducer | IC50 Value | Reference |
| Dexamethasone | TNF-α | Human Retinal Microvascular Pericytes | TNF-α | 2 nM - 1 µM | [5] |
| Dexamethasone | IL-6 | Bovine Alveolar Macrophages | - | ~10⁻⁸ M | |
| Dexamethasone | Nitric Oxide (NO) | J774 Macrophages | LPS | 0.1 - 10 µM (Dose-dependent inhibition) |
Table 3: Efficacy of Ibuprofen against Inflammatory Mediators
| Compound | Target/Mediator | Assay/Cell Line | Inducer | IC50/Effect | Reference |
| Ibuprofen | COX-1 | Enzyme Assay | - | 13 µM | |
| Ibuprofen | Nitric Oxide (NO) | Rat Primary Cerebellar Glial Cells | LPS + IFNγ | 0.76 mM (for iNOS activity) | |
| Ibuprofen | TNF-α, IL-6 | Human Volunteers | Endotoxin | Augmented levels |
Key Experimental Protocols
The majority of the cited in vitro studies utilize a standardized experimental model to induce an inflammatory response in macrophage cell lines. A detailed methodology for this key experiment is provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard method for screening and evaluating the anti-inflammatory activity of compounds.
Objective: To induce an inflammatory response in RAW 264.7 murine macrophage cells using LPS and to assess the inhibitory effects of test compounds on the production of inflammatory mediators.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compounds (this compound, Dexamethasone, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is removed and replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Ibuprofen). The cells are pre-incubated with the compounds for a specified period (e.g., 1-2 hours).
-
Inflammation Induction: After the pre-incubation period, LPS is added to each well (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A control group without LPS and a vehicle control group (LPS with the solvent used for the test compounds) are also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
-
Cytokine Production (TNF-α and IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The inhibitory effect of the test compounds is calculated as the percentage of reduction in the production of inflammatory mediators compared to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory effect of myristicin on RAW 264.7 macrophages stimulated with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Myrislignan Quantification: A Comparative Guide to HPLC and LC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Myrislignan, a lignan with notable pharmacological activities.
This compound, a neolignan found in plants such as Myristica fragrans, has garnered interest for its potential therapeutic effects. As research progresses from discovery to preclinical and clinical phases, the need for robust and sensitive bioanalytical methods becomes critical. While HPLC-UV has been a traditional workhorse for phytochemical analysis, LC-MS/MS has emerged as a more sensitive and specific alternative. This guide presents a comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV and LC-MS/MS, based on data from published studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 300 - 500 ng/mL[1][2] | 0.75 - 1 ng/mL[1][3][4] |
| Linearity Range | Not specified in detail, but higher than LC-MS/MS | 0.75 - 1000 ng/mL |
| Precision (%RSD) | Not specified in detail | Intra-day: 3.72 - 7.51% Inter-day: 1.63 - 11.49% |
| Accuracy (%RE) | Not specified in detail | Intra-day: -7.82 to 7.45% Inter-day: -9.75 to 2.34% |
| Selectivity | Lower, susceptible to interference from matrix components | High, based on specific precursor-product ion transitions |
| Run Time | Generally longer | As short as 3.6 minutes |
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the cross-validation of two analytical methods to ensure the reliability and comparability of the results.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative protocols for this compound quantification using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on previously reported methods for lignan analysis.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical mobile phase composition is methanol:water (73:27, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, use liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a composite based on validated methods for this compound in biological matrices.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 2.5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 397 -> Product ion (Q3) [Specific fragment to be determined during method development].
-
Internal Standard (e.g., Dehydrodiisoeugenol or Podophyllotoxin): Specific precursor-product ion transition.
-
-
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard.
-
Perform protein precipitation with methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant directly or after evaporation and reconstitution.
-
Discussion and Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification highlights significant differences in their performance characteristics.
Sensitivity and Selectivity: LC-MS/MS is demonstrably superior in terms of sensitivity, with an LLOQ that is several hundred times lower than that of HPLC-UV. This enhanced sensitivity is crucial for pharmacokinetic studies where plasma concentrations of this compound may be very low, especially after oral administration. The high selectivity of LC-MS/MS, achieved through MRM, minimizes the risk of interference from endogenous matrix components, leading to more accurate and reliable data.
Throughput and Method Development: LC-MS/MS methods, particularly when coupled with UHPLC, offer significantly shorter run times, enabling higher sample throughput. However, the initial method development and optimization for LC-MS/MS can be more complex and require specialized expertise compared to HPLC-UV.
Cost and Accessibility: HPLC-UV systems are generally less expensive to purchase and maintain, and are more widely available in analytical laboratories. For applications where high sensitivity is not a primary requirement, such as in the analysis of concentrated extracts or formulations, HPLC-UV can be a cost-effective and reliable option.
References
- 1. Determination of this compound levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Pharmacokinetic Study of this compound by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Myrislignan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Myrislignan, a natural lignan found in nutmeg (Myristica fragrans). The following sections detail its demonstrated biological effects, the experimental protocols used to ascertain these activities, and the underlying signaling pathways involved. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound's activity.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Organism | Endpoint Measured | Concentration / IC50 | Key Findings |
| Anti-proliferative | A549 (Human Lung Cancer) | Cell Viability (MTT Assay) | Dose- and time-dependent | This compound inhibits the proliferation of A549 cells.[1] |
| Apoptosis Induction | A549 (Human Lung Cancer) | Apoptotic Rate (Hoechst Staining) | Not specified | Significantly induces apoptosis.[1] |
| Cell Cycle Analysis | A549 (Human Lung Cancer) | Cell Cycle Distribution (Flow Cytometry) | Not specified | Induces cell cycle arrest.[1] |
| Anti-parasitic | Toxoplasma gondii (RH Strain) | Tachyzoite Proliferation (qPCR) | EC50: 32.41 µg/ml | Inhibits the proliferation of T. gondii tachyzoites.[2] |
| Anti-parasitic | Toxoplasma gondii (RH Strain) | Tachyzoite Invasion | 70 µg/ml | Reduced invasion rate to 1.92% (Control: 14.63%).[2] |
| Cytotoxicity | Vero (Monkey Kidney) | Cell Viability (CCK-8 Assay) | > 132 µg/ml | No significant cytotoxicity to host cells at effective anti-parasitic concentrations. |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | IC50: 19.28 µM | Exhibits the highest inhibitory activity among several isolated compounds from M. fragrans. |
Table 2: In Vivo Activity of this compound
| Animal Model | Condition | Treatment Regimen | Endpoint Measured | Key Findings |
| Nude Mice Xenograft | A549 Human Lung Cancer | Not specified | Tumor Growth | This compound inhibited the growth of A549 tumor xenografts. |
| Murine Model | Acute Toxoplasma gondii Infection | Not specified | Parasite Burden in Tissues | Significantly reduced the parasite burden in the tissues of infected mice. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.
2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: A549 cells are treated with this compound for a specified time. Both adherent and floating cells are collected.
-
Staining:
-
Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle: Cells are fixed in ethanol and stained with PI containing RNase.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. For apoptosis, the percentage of cells in early and late apoptosis is determined. For the cell cycle, the percentage of cells in G0/G1, S, and G2/M phases is quantified.
3. Toxoplasma gondii Proliferation and Invasion Assays
-
Host Cell Culture: Vero cells are cultured in appropriate media.
-
Infection and Treatment:
-
Proliferation: Vero cells are infected with T. gondii tachyzoites. After a few hours, the cells are treated with different concentrations of this compound.
-
Invasion: Tachyzoites are pre-treated with this compound before being used to infect Vero cell monolayers.
-
-
Quantification:
-
Proliferation: After incubation, the total DNA is extracted, and the parasite load is quantified using quantitative PCR (qPCR) targeting a T. gondii-specific gene.
-
Invasion: After a short incubation period, the number of invaded parasites is determined by Giemsa staining and microscopic counting.
-
In Vivo Studies
1. Xenograft Mouse Model of Human Lung Cancer
-
Cell Implantation: A549 cells are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
2. Murine Model of Acute Toxoplasmosis
-
Infection: Mice are infected with a virulent strain of T. gondii (e.g., RH strain) via intraperitoneal injection.
-
Treatment: Following infection, mice are treated with this compound or a vehicle control for a specified duration.
-
Parasite Burden Assessment: At the end of the treatment period, various tissues (e.g., brain, liver, spleen) are collected. The parasite burden in these tissues is quantified by qPCR analysis of T. gondii DNA.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anti-Cancer Mechanism in A549 Cells
This compound's anti-proliferative and apoptotic effects in human lung cancer cells are mediated through the inhibition of the EGFR-MAPK signaling pathway and the induction of mitochondrial-mediated apoptosis.
Caption: this compound's anti-cancer signaling pathway.
Anti-Toxoplasma gondii Mechanism
The primary mechanism of this compound against T. gondii involves the disruption of mitochondrial function, leading to reduced ATP levels and ultimately parasite death.
Caption: this compound's mechanism against T. gondii.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the in vitro and in vivo experimental procedures.
Caption: General workflow for in vitro experiments.
Caption: General workflow for in vivo experiments.
References
- 1. The action and mechanism of this compound on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macelignan, a lignan from Myristica fragrans Houtt., rescues mitochondrial homeostasis and prevents cognitive decline in vascular dementia by modulating the mTOR-Mitophagy axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Myrislignan and podophyllotoxin
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities, mechanisms of action, and toxicity of two naturally occurring lignans: Myrislignan and podophyllotoxin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating these compounds for potential therapeutic applications.
Overview and Chemical Structures
This compound is a lignan predominantly isolated from Myristica fragrans (nutmeg), recognized for its anti-inflammatory and anti-parasitic properties. Podophyllotoxin, extracted from the roots and rhizomes of Podophyllum species, is a well-known antimitotic agent that has served as a precursor for clinically used anticancer drugs.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | [Insert Chemical Structure Image of this compound] | C₂₁H₂₆O₆ | 374.43 g/mol |
| Podophyllotoxin | [Insert Chemical Structure Image of Podophyllotoxin] | C₂₂H₂₂O₈ | 414.4 g/mol [1] |
Comparative Biological Activities and Efficacy
This section summarizes the cytotoxic and anti-inflammatory activities of this compound and podophyllotoxin, presenting available quantitative data for a direct comparison.
Cytotoxic Activity
Podophyllotoxin exhibits potent cytotoxic effects against a wide range of cancer cell lines, primarily due to its ability to disrupt microtubule formation.[2] this compound and other lignans from Myristica fragrans have also demonstrated cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of this compound and Podophyllotoxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Podophyllotoxin IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | Inhibits proliferation (dose-dependent) | ~1.9 | [3][4] |
| MCF-7 | Breast Adenocarcinoma | 51.95 (as part of an extract) | ~0.04 - 1 nM | [5] |
| HeLa | Cervical Adenocarcinoma | Not widely reported | ~0.004 | |
| KB | Oral Epidermal Carcinoma | ~75 µg/mL (mace extract) | Not widely reported | |
| Ovarian Cancer (A2780, SK-OV3) | Ovarian Carcinoma | Myrifragranone C (related lignan) IC₅₀: 14.1-33.4 µM | Not widely reported | |
| Colorectal Cancer (HT29, DLD1, Caco2) | Colorectal Carcinoma | Not widely reported | ~0.3 - 0.6 |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is a collation from multiple sources.
Anti-inflammatory Activity
Both compounds have been investigated for their anti-inflammatory properties. This compound has been shown to inhibit key inflammatory mediators. Podophyllotoxin and its derivatives also exhibit anti-inflammatory and analgesic effects.
Table 2: Comparative Anti-inflammatory Activity
| Parameter | This compound | Podophyllotoxin & Derivatives | Reference |
| NO Production Inhibition | Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells | Deoxypodophyllotoxin shows significant inhibition | |
| Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | Inhibits mRNA expression and release | Known to modulate inflammatory pathways | |
| iNOS and COX-2 Expression | Significantly inhibits mRNA and protein expression | Modulates inflammatory enzyme expression |
Mechanisms of Action
The primary mechanisms of action for this compound and podophyllotoxin are distinct, targeting different cellular pathways.
This compound: Inhibition of NF-κB Signaling and Mitochondrial Disruption
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to the downregulation of pro-inflammatory genes. Additionally, studies have indicated that this compound can induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins.
Caption: this compound inhibits the NF-κB signaling pathway.
Podophyllotoxin: Tubulin Polymerization Inhibition
The primary mechanism of podophyllotoxin's cytotoxic and antimitotic activity is its interaction with tubulin. It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Semisynthetic derivatives of podophyllotoxin, such as etoposide and teniposide, have a different mechanism, primarily inhibiting the enzyme topoisomerase II, which leads to DNA strand breaks.
Caption: Podophyllotoxin's inhibition of tubulin polymerization.
Toxicity Profile
A critical aspect of drug development is the compound's toxicity towards non-cancerous cells. Podophyllotoxin is known for its systemic toxicity, which has limited its clinical use to topical applications. Derivatives like etoposide were developed to reduce this toxicity while retaining potent anticancer activity. This compound and extracts from Myristica fragrans have shown some selectivity, with lower cytotoxicity observed in normal cell lines compared to cancer cell lines in some studies.
Table 3: Toxicity in Normal Cell Lines
| Cell Line | Compound | Observed Effect | Reference |
| HaCaT (Human Keratinocyte) | Podophyllotoxin | Induces metabolic stress and necrosis | |
| Normal Cells (e.g., HEK293) | Myristica fragrans extract | Less cytotoxic compared to cancer cell lines | |
| MCF-10A (Non-tumorigenic mammary epithelial) | Podophyllotoxin derivatives | Varied, with some derivatives showing selectivity |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for reproducibility.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound and podophyllotoxin are both promising natural compounds with distinct biological activities and mechanisms of action. Podophyllotoxin is a potent antimitotic agent with well-established cytotoxicity against numerous cancer cell lines, though its systemic toxicity is a significant limitation. This compound demonstrates notable anti-inflammatory effects through the inhibition of the NF-κB pathway and also exhibits cytotoxic properties, potentially with a more favorable toxicity profile.
For researchers and drug development professionals, the choice between these compounds would depend on the therapeutic target. Podophyllotoxin and its derivatives remain a cornerstone in the development of antimitotic anticancer agents. This compound presents an interesting lead for the development of anti-inflammatory drugs and potentially for cancer therapies, particularly where inflammation is a contributing factor. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action and mechanism of this compound on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Myrislignan's Efficacy Against Toxoplasma gondii: A Comparative Analysis for Researchers
A comprehensive guide validating the anti-parasitic activity of Myrislignan against Toxoplasma gondii, with a comparative overview of standard therapeutic alternatives. This document is intended for researchers, scientists, and professionals in drug development.
This compound, a naturally occurring lignan found in nutmeg (Myristica fragrans), has demonstrated significant promise as a potential therapeutic agent against Toxoplasma gondii. This guide provides a detailed comparison of its performance, supported by available experimental data, against the highly virulent RH strain of the parasite. It also positions this compound's activity within the context of current standard-of-care treatments for toxoplasmosis, highlighting areas for future research, particularly concerning its efficacy across different parasite strains.
This compound: In Vitro and In Vivo Anti-Toxoplasma Activity (RH Strain)
Current research has focused on the Type I RH strain of T. gondii, a highly virulent and commonly used laboratory strain. The findings indicate that this compound effectively inhibits parasite proliferation and invasion without significant toxicity to host cells.
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data from studies on this compound's activity against the T. gondii RH strain.
| In Vitro Efficacy of this compound against T. gondii RH Strain | |
| Parameter | Value |
| EC₅₀ for Tachyzoite Growth Inhibition | 32.41 µg/mL |
| Host Cell Cytotoxicity (Vero cells) IC₅₀ | 228.22 µg/mL |
| Invasion Rate (Control) | 14.63% |
| Invasion Rate (70 µg/mL this compound) | 1.92% |
| In Vivo Efficacy of this compound in a Murine Model (RH Strain) | |
| Observation | Outcome |
| Parasite Burden in Tissues | Significantly reduced in brain, liver, and spleen |
| Survival of Infected Mice | Protected 40% of acutely infected mice from death |
Comparative Analysis with Standard Anti-Toxoplasma Agents
The current gold standard for treating toxoplasmosis is a combination therapy, typically involving pyrimethamine and sulfadiazine.[1][2] Other drugs like clindamycin and atovaquone are also used, particularly in cases of sulfa drug hypersensitivity.[3]
| Comparison of this compound with Standard Anti-Toxoplasma Drugs | ||||
| Drug | This compound | Pyrimethamine | Sulfadiazine | Atovaquone |
| Mechanism of Action | Induces mitochondrial dysfunction, redox imbalance, and autophagy in T. gondii. | Inhibits dihydrofolate reductase, blocking folic acid synthesis.[3][4] | Inhibits dihydropteroate synthetase, blocking folic acid synthesis. | Targets mitochondrial respiration by binding to the cytochrome bc1 complex. |
| Targeted Stage | Tachyzoites | Tachyzoites | Tachyzoites | Tachyzoites and cyst forms |
| Efficacy Against Different Strains | Data available only for RH (Type I) strain. | Efficacy can vary between strains; resistance has been reported. | Efficacy can vary; resistance has been reported. | Broadly effective, including against the ME49 strain. |
| Common Side Effects | Low cytotoxicity observed in vitro. | Bone marrow suppression. | Allergic reactions. | Generally well-tolerated. |
| Combination Therapy | Potential for combination therapy is yet to be explored. | Typically used in combination with sulfadiazine. | Used in combination with pyrimethamine. | Can be used alone or in combination. |
The Critical Need for Strain-Specific Validation
Toxoplasma gondii is categorized into three main clonal lineages (Type I, II, and III) which exhibit significant differences in virulence and geographical distribution. Most laboratory research is conducted on the highly virulent Type I strains, such as RH. However, Type II and III strains are more prevalent in human infections in North America and Europe. These strains differ in their susceptibility to drug treatments. Therefore, validating the efficacy of a new compound like this compound against a broader range of clinically relevant strains is a crucial step in its development as a therapeutic agent. To date, published research on this compound has been confined to the RH strain, and further investigations are necessary to determine its effectiveness against other strains like ME49 (Type II) and PRU (a Type III strain).
Experimental Protocols
In Vitro Proliferation Assay
T. gondii tachyzoites (RH strain) are used to infect a monolayer of Vero (African green monkey kidney) cells. After a period of incubation to allow for parasite invasion, the infected cells are treated with varying concentrations of this compound. The proliferation of intracellular tachyzoites is quantified after a further incubation period (e.g., 24 hours) using quantitative PCR (qPCR) targeting a T. gondii-specific gene. The 50% effective concentration (EC₅₀) is then calculated.
In Vitro Invasion Assay
Host cell monolayers (e.g., Vero cells) are incubated with tachyzoites in the presence of different concentrations of this compound for a short period (e.g., 2 hours). Non-invaded parasites are washed away, and the cells are fixed and stained (e.g., with Giemsa stain). The number of infected cells is then counted microscopically to determine the invasion rate.
In Vivo Murine Model of Acute Toxoplasmosis
BALB/c mice are infected intraperitoneally with a lethal dose of T. gondii tachyzoites (RH strain). Treatment with this compound (administered intraperitoneally or orally) is initiated shortly after infection and continued for a specified duration. The efficacy is assessed by monitoring the survival of the mice and by quantifying the parasite burden in various tissues (brain, liver, spleen) at the end of the treatment period using qPCR.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.
Caption: Experimental workflow for evaluating the anti-Toxoplasma activity of this compound.
References
- 1. Management of toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Care of Toxoplasmosis | Toxoplasmosis | CDC [cdc.gov]
- 4. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
Comparative Analysis of Myrislignan's Bioactivity on Mitochondrial Dysfunction
A detailed guide for researchers on the effects of Myrislignan and its alternatives on mitochondrial health, supported by experimental data and protocols.
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of compounds that can modulate mitochondrial function are of significant interest to the scientific and drug development communities. This compound, a lignan found in nutmeg, has been investigated for its various biological activities. This guide provides a comparative analysis of the reproducibility of this compound's effects on mitochondrial dysfunction, placing it in context with other well-studied natural compounds.
Due to the limited availability of direct research on this compound's impact on mammalian mitochondrial function, this guide will leverage data from its close structural analog, Macelignan , as a proxy. This allows for a more comprehensive comparison with established mitochondrial modulators: Resveratrol , Quercetin , and Curcumin .
Quantitative Comparison of Bioactive Compounds on Mitochondrial Function
The following table summarizes the quantitative effects of Macelignan (as a proxy for this compound) and alternative compounds on key indicators of mitochondrial health: mitochondrial membrane potential (ΔΨm), cellular ATP levels, and reactive oxygen species (ROS) production.
| Compound | Concentration | Cell Line | Parameter Measured | Result | Reference |
| Macelignan | 5 µM | HT22 | Mitochondrial ROS | ↓ 1.92-fold decrease in ROS levels compared to glutamate-induced oxidative stress. | [1] |
| 10 µM | HT22 | Mitochondrial ROS | ↓ 1.46-fold decrease in ROS levels compared to glutamate-induced oxidative stress. | [1] | |
| Resveratrol | 250 µM | MCF-7 | Mitochondrial Membrane Potential (ΔΨm) | ↓ 24.65% decrease in TMRE fluorescence, indicating depolarization. | [1] |
| 100 µM | HeLa | Mitochondrial ATP | ↓ >50% decrease in mitochondrial ATP levels. | [2] | |
| 30 µM | Yeast | Mitochondrial ROS (MitoSOX) | No significant change. | [3] | |
| Quercetin | 50 µM | HepG2 | Proliferation (related to ATP) | Inhibited cell proliferation (IC50 = 50 µM), suggesting an impact on energy metabolism. | |
| Curcumin | 20 µM | A549 | Cellular ROS | ↑ Significant increase in DCF fluorescence, indicating elevated ROS. | |
| 30 µM | N18 | Mitochondrial Membrane Potential (ΔΨm) | ↓ Time-dependent decrease in DiOC6 fluorescence, indicating depolarization. | ||
| 30 µM | N18 | Cellular ROS | ↑ Time-dependent increase in DCF fluorescence. |
Signaling Pathways and Experimental Overview
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Figure 1: Macelignan's activation of the mTOR signaling pathway to restore mitochondrial homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol Specifically Kills Cancer Cells by a Devastating Increase in the Ca2+ Coupling Between the Greatly Tethered Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol Modulates Mitochondria Dynamics in Replicative Senescent Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomics of Myrislignan-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative transcriptomic studies on cells treated specifically with isolated Myrislignan are not extensively available in public research databases. This guide provides a hypothetical comparison based on the known biological activities of this compound and related compounds from the lignan family. The experimental data presented is illustrative, and the predicted gene expression changes are based on established mechanisms of action for this class of compounds. This document is intended to serve as a framework for designing and interpreting future transcriptomic studies.
This compound, a neolignan found in Myristica fragrans (nutmeg), has garnered interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Understanding its impact on global gene expression is crucial for elucidating its mechanism of action and therapeutic potential. This guide offers a comparative overview of the potential transcriptomic landscape of cells treated with this compound, contrasted with a hypothetical alternative lignan, based on current pharmacological knowledge.
Data Presentation: Predicted Gene Expression Changes
The following table summarizes the predicted differentially expressed genes (DEGs) in a hypothetical experiment comparing this compound-treated cells to an untreated control and cells treated with an alternative lignan known for similar, but not identical, bioactivity. The predictions are derived from known signaling pathways affected by this compound and other lignans.
Table 1: Hypothetical Comparative Transcriptomic Profile of this compound-Treated Cells
| Gene Symbol | Function | Predicted Change (this compound vs. Control) | Predicted Change (this compound vs. Alternative Lignan) |
| Inflammation & NF-κB Pathway | |||
| TNF | Tumor Necrosis Factor | Down-regulated | Similar or slightly more down-regulated |
| IL6 | Interleukin-6 | Down-regulated | Similar or slightly more down-regulated |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Down-regulated | Similar down-regulation |
| NOS2 (iNOS) | Nitric Oxide Synthase 2, Inducible | Down-regulated | Similar down-regulation |
| NFKBIA | NF-κB Inhibitor Alpha (IκBα) | Up-regulated (stabilized) | Similar up-regulation |
| Apoptosis | |||
| BCL2 | B-cell lymphoma 2 (anti-apoptotic) | Down-regulated | Similar down-regulation |
| BAX | BCL2-associated X protein (pro-apoptotic) | Up-regulated | Similar or slightly more up-regulated |
| CASP3 | Caspase 3 (executioner caspase) | Up-regulated | Similar up-regulation |
| TP53 | Tumor Protein P53 | Up-regulated | Similar up-regulation |
| Oxidative Stress Response | |||
| NFE2L2 (Nrf2) | Nuclear Factor, Erythroid 2-Like 2 | Up-regulated | Similar up-regulation |
| SOD2 | Superoxide Dismutase 2, Mitochondrial | Up-regulated | Similar up-regulation |
| CAT | Catalase | Up-regulated | Similar up-regulation |
| GPX1 | Glutathione Peroxidase 1 | Up-regulated | Similar up-regulation |
| Lipid Metabolism | |||
| FASN | Fatty Acid Synthase | Down-regulated | Potentially unique down-regulation |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Down-regulated | Potentially unique down-regulation |
Experimental Protocols
This section outlines a standardized protocol for conducting a comparative transcriptomic analysis of this compound-treated cells using RNA sequencing (RNA-Seq).
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages (for inflammation studies) or a relevant human cancer cell line (e.g., A549, PC3).
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Protocol: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing:
-
Vehicle control (e.g., 0.1% DMSO).
-
This compound (e.g., at a pre-determined IC₅₀ concentration, such as 20-50 µM).[4]
-
Alternative Lignan (e.g., Secoisolariciresinol diglucoside (SDG)) at an equivalent bioactive concentration.
-
-
Incubation: Cells are treated for a specified duration (e.g., 24 hours) to allow for significant changes in gene expression. Three biological replicates are prepared for each condition.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
RNA quantity is assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
3. RNA-Seq Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT)-magnetic beads.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers, followed by second-strand synthesis.
-
The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
Ligated products are amplified by PCR to generate the final cDNA library.
-
Libraries are quantified and sequenced on an Illumina NovaSeq platform to generate paired-end reads (e.g., 2x150 bp).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality bases are trimmed.
-
Alignment: Trimmed reads are aligned to the appropriate reference genome (e.g., GRCh38 for human, GRCm39 for mouse) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using tools such as HTSeq-count or featureCounts.
-
Differential Expression Analysis: Read counts are normalized, and differential gene expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log₂ fold change > |1| are considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of DEGs to identify significantly affected biological processes and signaling pathways.
Visualization of Pathways and Workflows
Experimental Workflow
This compound's Anti-Inflammatory Mechanism via NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This prevents the nuclear translocation of the p65 subunit, thereby reducing the transcription of pro-inflammatory genes like TNF-α, IL-6, and NOS2 (iNOS).
Modulation of Apoptosis by Lignans
Lignans, as a class, can induce apoptosis in cancer cells by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases like Caspase-3.
References
- 1. This compound Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Myrislignan in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Myrislignan, a naturally occurring lignan with known anti-inflammatory and anti-parasitic properties, against other structurally related compounds, Macelignan and Honokiol. The focus is on evaluating their potential off-target effects in cellular models, a critical step in early-stage drug development to predict and mitigate potential adverse effects. This guide offers a framework for researchers to assess the selectivity of this compound and its analogs through detailed experimental protocols and comparative data.
Introduction to this compound and the Importance of Off-Target Profiling
This compound, isolated from Myristica fragrans (nutmeg), has demonstrated promising therapeutic potential, primarily attributed to its inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses, and its inhibition by this compound leads to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as enzymes like iNOS and COX-2[1]. Additionally, this compound has been shown to induce mitochondrial dysfunction and autophagy in parasitic cells, highlighting its potential as an anti-parasitic agent.
However, like any bioactive small molecule, this compound may interact with unintended biological targets, leading to off-target effects. These off-target interactions can result in unforeseen side effects or toxicities, which are major causes of drug attrition during preclinical and clinical development. Therefore, a thorough evaluation of a compound's off-target profile early in the research and development process is crucial for assessing its safety and therapeutic window.
This guide compares this compound with two other lignans, Macelignan and Honokiol, which share structural similarities and exhibit some overlapping biological activities. By examining their respective on- and off-target profiles, researchers can gain a better understanding of the structure-activity relationships and potential liabilities associated with this class of compounds.
Comparator Compounds: Macelignan and Honokiol
Macelignan , also found in nutmeg, shares a similar lignan scaffold with this compound. It has been reported to possess anti-inflammatory, neuroprotective, and anti-cancer properties. Its mechanism of action involves the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and mTOR pathways[2][3][4].
Honokiol , a neolignan isolated from Magnolia species, is a well-studied compound with a broad range of biological activities, including anti-tumor, anti-inflammatory, and anxiolytic effects. Honokiol is known to interact with multiple signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and MAPK[5]. Its diverse pharmacological profile makes it an interesting comparator for evaluating the relative selectivity of this compound.
Comparative On- and Off-Target Data
A comprehensive evaluation of off-target effects requires screening compounds against a panel of kinases, receptors, and other enzymes. While extensive public data on the off-target profile of this compound is limited, this section compiles available quantitative data for this compound and the comparator compounds to facilitate a preliminary assessment. The following tables summarize key on-target and reported off-target activities.
Table 1: On-Target Bioactivity of this compound, Macelignan, and Honokiol
| Compound | Primary Target/Pathway | Key Modulated Molecules | Reported IC50/EC50 | Cellular Model |
| This compound | NF-κB Signaling | IL-6, TNF-α, iNOS, COX-2 | Data not available | Macrophage cells |
| Macelignan | Melanogenesis | Tyrosinase | 13 µM (melanogenesis), 30 µM (tyrosinase) | Melan-a murine melanocytes |
| Honokiol | Cell Proliferation | Various | 3.3 - 20 µM | Various cancer cell lines |
Table 2: Off-Target Profile of this compound, Macelignan, and Honokiol
| Compound | Off-Target Class | Specific Target | Binding Affinity (Ki) / IC50 | Assay Type |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Macelignan | Data not available | Data not available | Data not available | Data not available |
| Honokiol | G-protein-coupled receptors (GPCRs) | GABAA Receptor | EC50 = 2.3 - 15 µM | [3H]muscimol binding assay |
| Cannabinoid Receptor 2 (CB2R) | Ki = 5.61 µM | Radioligand binding assay | ||
| 5-HT2A Receptor | KA = 38,858 ± 4,964 M-1 | Cell membrane chromatography | ||
| Dopamine D2 Receptor | KA = 20,692 ± 10,267 M-1 | Cell membrane chromatography | ||
| Platelet Glycoprotein | Glycoprotein VI (GPVI) | KD = 289 µM | Surface Plasmon Resonance |
Note: The lack of publicly available, comprehensive off-target screening data for this compound and Macelignan highlights a significant knowledge gap. The experimental protocols provided in the subsequent sections are intended to enable researchers to generate such crucial data.
Experimental Protocols for Off-Target Evaluation
To systematically evaluate the off-target effects of this compound and its comparators, a tiered approach employing a series of in vitro assays is recommended.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic potential of the compounds and to establish appropriate concentration ranges for subsequent functional assays.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293, HepG2, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Macelignan, and Honokiol in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
In Vitro Kinase Panel Screening
This assay provides a broad overview of the compound's interaction with a wide range of kinases, which are common off-targets for many small molecules.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Assay Plate Preparation: In a multi-well assay plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the assay wells. Include a positive control inhibitor and a DMSO vehicle control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition of kinase activity relative to the DMSO control. For compounds showing significant inhibition, perform dose-response curves to determine the IC50 values.
Receptor Binding Assay
This assay is used to identify potential interactions with a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand specific for the target receptor in the presence and absence of the test compound (e.g., this compound) at various concentrations.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant) value.
NF-κB Luciferase Reporter Assay
This functional assay confirms the on-target effect of the compounds on the NF-κB pathway and can be used to compare their potency.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound, Macelignan, or Honokiol for a specified duration.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC50 values.
Quantitative PCR (qPCR) for Off-Target Gene Expression
This assay can be used to investigate whether the compounds modulate the expression of genes known to be regulated by common off-target pathways identified in the kinase and receptor screening assays.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the test compounds at their IC50 concentrations for a defined period. Harvest the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Visualization of Signaling Pathways and Workflows
To provide a clear visual representation of the biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for evaluating the off-target profile of a test compound.
Caption: Logical framework for comparing the selectivity and safety of the compounds.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and two related lignans, Macelignan and Honokiol, with a focus on the critical need for off-target profiling. While this compound shows promise as a therapeutic agent due to its potent on-target activity, the current lack of comprehensive off-target data represents a significant hurdle for its further development. The provided experimental protocols offer a clear roadmap for researchers to generate the necessary data to build a robust safety and selectivity profile for this compound.
Future studies should prioritize conducting broad in vitro safety pharmacology profiling of this compound, including kinase and receptor panel screening. The resulting data, when compared with the profiles of Macelignan and Honokiol, will be invaluable for understanding the structure-activity relationships that govern both on-target efficacy and off-target liabilities within this class of compounds. This knowledge will ultimately guide the selection and optimization of the most promising candidates for further preclinical and clinical investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Macelignan attenuates activations of mitogen-activated protein kinases and nuclear factor kappa B induced by lipopolysaccharide in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macelignan, a lignan from Myristica fragrans Houtt., rescues mitochondrial homeostasis and prevents cognitive decline in vascular dementia by modulating the mTOR-Mitophagy axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Honokiol | Phosphoinositide 3-kinase (PI3K)/Akt pathway inhibitor | Hello Bio [hellobio.com]
Safety Operating Guide
Navigating the Disposal of Myrislignan: A Guide for Laboratory Professionals
Myrislignan is a naturally occurring phenylpropanoid found in plants such as Myristica fragrans[1]. Understanding its chemical and physical properties is the foundational step in developing safe handling and disposal protocols.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below to aid in risk assessment and the development of appropriate disposal strategies.
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₆[1] |
| Synonyms | (-)-(1R,2S)-Myrislignan, EZ3N7J5XXS |
| Source | Reported in Myristica fragrans[1] |
Note: Detailed quantitative data on properties like melting point, boiling point, and solubility were not available in the provided search results. In the absence of such data, it is prudent to treat the compound with caution, assuming it may possess hazardous properties.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the proper disposal of this compound waste. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
1. Waste Identification and Classification:
The first critical step is to determine if the this compound waste should be classified as hazardous. In the absence of specific data, it is best practice to treat unknown compounds as hazardous. Hazardous waste can be categorized by its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed by regulatory bodies like the EPA[2].
-
Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies like weighing paper, pipette tips, and vials.
-
Liquid Waste: This consists of solutions containing this compound dissolved in solvents. The solvent used will significantly impact the hazardous nature of the waste and must be considered in the disposal plan.
2. Waste Segregation and Collection:
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure correct disposal.
-
Dedicated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid this compound waste.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (for liquid waste), and the approximate concentration and quantity.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
3. Personal Protective Equipment (PPE):
When handling this compound waste, appropriate PPE must be worn to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.
4. Storage of Waste:
Hazardous waste must be stored safely and securely pending collection by a licensed disposal company.
-
Secure Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of potential spills.
5. Disposal Procedure:
All hazardous waste must be disposed of through your institution's EHS office or a certified hazardous waste contractor. Never dispose of chemical waste down the drain or in the regular trash.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.
Experimental Protocols
While no specific experimental protocols for the disposal or neutralization of this compound were found, a general approach for the chemical treatment of similar laboratory waste often involves oxidation or other chemical degradation methods. However, attempting to neutralize or treat chemical waste in the lab without a validated protocol and proper safety controls is not recommended. It is always safer to have it handled by a professional waste disposal service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
By adhering to these general guidelines, laboratory professionals can manage and dispose of this compound waste in a manner that is safe for both personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Essential Safety and Handling of Myrislignan in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Myrislignan is readily available. The following guidance is based on the safety profiles of structurally similar compounds, such as Myristicin and Myristic Acid, and general best practices for handling chemical compounds in a research environment. Researchers must exercise caution and handle this compound as a potentially hazardous substance.
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Quantitative Hazard Data for Related Compounds
The following table summarizes the known hazards of compounds structurally related to this compound. This information should be used to inform risk assessments and handling procedures for this compound.
| Hazard Classification | Myristicin (CAS: 607-91-0) | Myristic Acid (CAS: 544-63-8) |
| Acute Toxicity | Not classified as acutely toxic. | Oral LD50, rat: >10 g/kg |
| Skin Corrosion/Irritation | Not classified. | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Not classified. | Causes serious eye irritation.[1][2] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[2] | Not classified. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Not classified. |
| Carcinogenicity | Suspected of causing cancer. | Not listed by IARC, NTP, or OSHA. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Causes respiratory tract irritation. |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | No data available. |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects. | Toxic to aquatic life with long lasting effects. |
Operational Plan for Handling this compound
This step-by-step plan outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and any other chemicals involved.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of solid this compound and its solutions should be performed in a fume hood.
-
Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE before handling the compound. (See the detailed PPE table below).
-
Spill Kit: Locate the nearest spill kit and ensure it is adequately stocked for handling spills of solid and dissolved this compound.
-
Waste Containers: Prepare clearly labeled, compatible waste containers for solid and liquid this compound waste.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE when handling this compound.
-
Gloves: Nitrile or neoprene gloves are recommended. Always double-glove when handling concentrated solutions.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A buttoned, knee-length laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.
-
-
Weighing: Weigh solid this compound in a fume hood to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing.
-
General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3. Disposal Plan:
-
Waste Segregation: Segregate this compound waste from other laboratory waste.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and compatible container. Do not pour this compound waste down the drain.
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for handling concentrated solutions. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Body Protection | Knee-length laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required when there is a risk of inhaling dust or aerosols. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
